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  • Product: 4-bromo-5-methyl-1-phenyl-1h-pyrazole-3-carboxylic acid
  • CAS: 73227-92-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Abstract This technical guide provides a comprehensive and in-depth overview of a reliable synthetic route to 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative of significant inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthetic route to 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. Pyrazole scaffolds are integral to a wide array of pharmacologically active compounds, and the targeted functionalization of this heterocyclic system is crucial for the exploration of new chemical entities. This document details a four-step synthesis, commencing with the Claisen condensation to form a key β-dicarbonyl intermediate, followed by a classical Knorr-type pyrazole synthesis, subsequent regioselective bromination, and concluding with ester hydrolysis. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are elucidated to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.

Introduction and Significance

Substituted pyrazole carboxylic acids are a privileged scaffold in modern drug discovery, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional structure and its interaction with biological targets. The title compound, 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, incorporates several key features: a carboxylic acid moiety for potential salt formation and hydrogen bonding interactions, a phenyl group at the N1 position influencing lipophilicity and potential π-stacking, a methyl group at C5, and a bromine atom at the C4 position. The bromine atom is particularly noteworthy as it can serve as a handle for further functionalization through cross-coupling reactions or act as a bioisostere for other groups, making this molecule a versatile building block for combinatorial chemistry and lead optimization.

This guide is structured to provide not just a recipe, but a deep understanding of the synthetic strategy, empowering the researcher to adapt and troubleshoot the synthesis as needed.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthetic challenge by breaking down the target molecule into readily available starting materials. The primary disconnections for 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid are at the ester and pyrazole functionalities.

The carboxylic acid can be derived from the hydrolysis of a more stable ethyl ester (Intermediate III), a common protecting group strategy for carboxylic acids. The bromo-pyrazole ester itself can be accessed through the regioselective bromination of the corresponding 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (Intermediate II). The pyrazole core of Intermediate II is classically formed via the cyclocondensation of a 1,3-dicarbonyl compound, in this case, ethyl 2,4-dioxovalerate (Intermediate I), with phenylhydrazine. Finally, Intermediate I can be synthesized through a Claisen condensation of acetone and diethyl oxalate.

Retrosynthesis Target 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Intermediate_III Ethyl 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Target->Intermediate_III Hydrolysis Intermediate_II Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Intermediate_III->Intermediate_II Bromination Intermediate_I Ethyl 2,4-dioxovalerate Intermediate_II->Intermediate_I Cyclocondensation Starting_Materials Acetone + Diethyl Oxalate + Phenylhydrazine + NBS Intermediate_I->Starting_Materials Claisen Condensation

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanistic Insights

The forward synthesis follows the logic of the retrosynthetic analysis, constituting a four-step sequence. Each step is designed for high yield and purity, utilizing common and well-understood organic transformations.

Step 1: Synthesis of Ethyl 2,4-dioxovalerate (Intermediate I)

The synthesis commences with a Claisen condensation between acetone and diethyl oxalate.[1][2] Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of acetone, generating an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the sodium salt of ethyl 2,4-dioxovalerate. Acidic workup then provides the desired β-dicarbonyl compound. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.

Step 2: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (Intermediate II)

This step involves the well-established Knorr pyrazole synthesis, a cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[3][4] The reaction of ethyl 2,4-dioxovalerate with phenylhydrazine proceeds via initial nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine on one of the ketone carbonyls of the dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and another dehydration step lead to the formation of the aromatic pyrazole ring. The reaction is often carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps in the mechanism.

Step 3: Synthesis of Ethyl 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (Intermediate III)

The bromination of the electron-rich pyrazole ring occurs with high regioselectivity at the C4 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a solid, easier to handle than liquid bromine, and provides a low concentration of Br₂ in situ, which helps to avoid over-bromination.[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring acts as the nucleophile, attacking the electrophilic bromine of NBS. The use of a suitable solvent, such as dichloromethane or acetonitrile, is crucial for this step.

Step 4: Synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (Target Molecule)

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions, typically using an aqueous solution of sodium hydroxide or potassium hydroxide in an alcoholic co-solvent to ensure solubility.[7] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The tetrahedral intermediate then collapses to give the carboxylate salt and ethanol. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, which often precipitates from the aqueous solution and can be collected by filtration.

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Exploratory

A Comprehensive Technical Guide to 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 113103-34-3)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal and agri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal and agricultural chemistry. We will explore its chemical properties, a detailed synthesis protocol, spectroscopic data for characterization, and its applications in the development of novel bioactive compounds.

Introduction: The Significance of Pyrazole Carboxylic Acids

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif frequently found in potent, biologically active molecules. Its unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions, such as hydrogen bonding and metal coordination, making it an ideal core for designing enzyme inhibitors and receptor antagonists. The addition of a carboxylic acid group, as in the case of pyrazole-3-carboxylic acids, provides a crucial handle for forming amides, esters, and other functional groups, enabling the exploration of a wide chemical space during drug discovery. These compounds and their derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3]

Physicochemical and Structural Properties

4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative with a bromine atom at the 4-position, a methyl group at the 5-position, a phenyl group on one of the nitrogen atoms, and a carboxylic acid at the 3-position. These substitutions significantly influence its reactivity and biological activity.

PropertyValueSource
CAS Number 113103-34-3N/A
Molecular Formula C11H9BrN2O2N/A
Molecular Weight 281.11 g/mol N/A
IUPAC Name 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acidN/A
Canonical SMILES CC1=NN(C(=C1Br)C(=O)O)C2=CC=CC=C2N/A
InChI Key Not availableN/A

Synthesis Methodology

The synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid can be achieved through a multi-step process. A common and effective route involves the cyclization of a diketone with phenylhydrazine, followed by bromination and oxidation.

Causality in Experimental Choices:
  • Cyclization: The initial condensation reaction between a 1,3-dicarbonyl compound and phenylhydrazine is a classic method for forming the pyrazole ring. The reaction is typically acid-catalyzed to facilitate the dehydration step.

  • Bromination: The use of a brominating agent like N-Bromosuccinimide (NBS) is preferred for its selectivity and milder reaction conditions compared to elemental bromine. The pyrazole ring is electron-rich, making it susceptible to electrophilic substitution at the 4-position.

  • Oxidation: The final step involves the oxidation of a precursor, often an acetyl group, to the carboxylic acid. Strong oxidizing agents like potassium permanganate are commonly employed for this transformation.

Detailed Step-by-Step Protocol:

A representative synthesis could proceed as follows (Note: This is a generalized protocol and may require optimization):

  • Step 1: Synthesis of 1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)ethan-1-one.

    • To a solution of acetylacetone in ethanol, add an equimolar amount of phenylhydrazine.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Filter, wash with water, and dry the crude product. Recrystallize from ethanol to obtain the pure pyrazole intermediate.

  • Step 2: Synthesis of 1-(4-bromo-5-methyl-1-phenyl-1H-pyrazol-3-yl)ethan-1-one.

    • Dissolve the product from Step 1 in a suitable solvent such as chloroform or acetic acid.

    • Add N-Bromosuccinimide (NBS) in portions while stirring at room temperature.

    • Continue stirring until the starting material is consumed (monitored by TLC).

    • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the brominated intermediate.

  • Step 3: Synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

    • Suspend the brominated intermediate from Step 2 in an aqueous solution of potassium permanganate.

    • Heat the mixture to reflux for several hours. The progress of the oxidation can be monitored by the disappearance of the purple color of the permanganate.

    • After completion, cool the mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

    • The carboxylic acid product will precipitate out of the solution.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain the final product.

Synthesis Workflow Diagram:

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Foundational

Structure Elucidation of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: A Comprehensive Analytical Framework

Introduction to Pyrazole Structural Complexity 1-Phenyl-1H-pyrazole derivatives are privileged scaffolds in medicinal chemistry and agrochemicals[1]. The synthesis of these compounds—typically via the condensation of phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Pyrazole Structural Complexity

1-Phenyl-1H-pyrazole derivatives are privileged scaffolds in medicinal chemistry and agrochemicals[1]. The synthesis of these compounds—typically via the condensation of phenylhydrazines with 1,3-dicarbonyls—often yields an unpredictable mixture of regioisomers (1,3- vs. 1,5-substitution)[2].

For the target molecule, 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 73227-92-6), structural elucidation is exceptionally complex due to the fully substituted nature of the pyrazole core. Because positions 3, 4, and 5 are occupied, there are no direct pyrazole ring protons available for simple 1D 1H NMR assignment. Therefore, an advanced, multi-modal analytical strategy is required to unambiguously confirm the regiochemistry, halogenation state, and 3D conformation[3].

Analytical Workflow & Logical Architecture

G Target 4-Bromo-5-methyl-1-phenyl -1H-pyrazole-3-carboxylic acid HRMS HRMS (ESI+) Target->HRMS NMR1D 1D NMR (1H, 13C) Target->NMR1D NMR2D 2D NMR (HMBC, NOESY) Target->NMR2D XRAY X-Ray Crystallography Target->XRAY BrIso 1:1 Isotope Pattern (79Br / 81Br) HRMS->BrIso Shift C4 Shielding (~96 ppm) COOH (~163 ppm) NMR1D->Shift Regio NOE: 5-CH3 ↔ ortho-Phenyl H HMBC: 5-CH3 → C4, C5 NMR2D->Regio Conf Steric Twist Angle (Phenyl vs Pyrazole) XRAY->Conf

Workflow for the structural elucidation of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Causality of Experimental Choice: Before attempting to assign regiochemistry, the exact molecular formula and the presence of the bromine atom must be validated. HRMS equipped with Electrospray Ionization (ESI) is selected to prevent the fragmentation of the labile carboxylic acid group during ionization.

Data Interpretation: The target formula is C11H9BrN2O2. Bromine has two stable isotopes, 79Br and 81Br, which exist in a nearly 1:1 natural abundance. The HRMS spectrum will exhibit a characteristic doublet for the protonated molecular ion [M+H]+. This isotopic signature is the definitive, self-validating proof of mono-bromination.

Quantitative HRMS Data Summary
IsotopeTheoretical m/z [M+H]+Experimental m/z [M+H]+Mass Error (ppm)Relative Abundance (%)
79Br 280.9920280.99231.1100.0
81Br 282.9900282.99041.497.8

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core Elucidation

Causality of Experimental Choice: 1D NMR alone is insufficient because the pyrazole ring lacks protons, leaving three isolated spin systems: the 5-methyl group, the 1-phenyl ring, and the 3-carboxylic acid[4]. To bridge these isolated systems and prove connectivity, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are strictly required[3].

1D NMR (1H and 13C) Signatures

In DMSO-d6, the 1H NMR spectrum reveals a broad singlet at ~13.2 ppm, confirming the presence of the -COOH group. The 5-methyl group appears as a sharp singlet at ~2.25 ppm. In the 13C NMR spectrum, the C4 carbon bonded to the bromine atom is highly shielded due to the heavy-atom effect, typically resonating around 95–97 ppm, which is a hallmark of 4-halo-pyrazoles[4].

2D NMR: HMBC and Carbon Backbone Assignment

HMBC is utilized to track 2J and 3J carbon-proton couplings. The 5-methyl protons (~2.25 ppm) show a strong 2J coupling to the C5 carbon (~141.0 ppm) and a 3J coupling to the highly shielded C4 carbon (~96.5 ppm)[3]. Crucially, the absence of a 3J coupling between the methyl protons and the carboxylic acid carbonyl carbon (~163.5 ppm) confirms the methyl group is not located at the 3-position.

2D NMR: NOESY and Spatial Validation

To absolutely rule out the 1,3-regioisomer (which can form during synthesis), NOESY is deployed. In the 1,5-regioisomer (5-methyl-1-phenyl), the 5-methyl group is sterically forced into close spatial proximity (< 4 Å) with the ortho-protons of the 1-phenyl ring. A strong NOE cross-peak between the methyl singlet (~2.25 ppm) and the phenyl ortho-multiplet (~7.50 ppm) serves as the definitive, self-validating proof of the 1,5-substitution pattern[2].

Quantitative NMR Data Summary (DMSO-d6)
Position1H Chemical Shift (ppm), Multiplicity, J (Hz), Int.13C Chemical Shift (ppm)HMBC Correlations (1H → 13C)NOESY Correlations
1-Phenyl (ipso, C1') -138.5--
1-Phenyl (ortho, C2'/C6') 7.50, m, 2H129.2C1', C3'/C5'5-CH3
1-Phenyl (meta, C3'/C5') 7.55, m, 2H129.8C2'/C6', C4'-
1-Phenyl (para, C4') 7.60, m, 1H128.5C2'/C6'-
Pyrazole C3 -143.2--
Pyrazole C4 (C-Br) -96.5--
Pyrazole C5 -141.0--
5-CH3 2.25, s, 3H12.0C4, C51-Phenyl (ortho)
3-COOH 13.20, br s, 1H163.5C3-

X-Ray Crystallography & Solid-State Conformation

Causality of Experimental Choice: While NMR provides solution-state connectivity, X-ray crystallography is necessary to evaluate the dihedral angle between the pyrazole and phenyl rings. Due to the severe steric clash between the 5-methyl group and the ortho-protons of the 1-phenyl ring, the molecule cannot adopt a planar conformation[5]. The solid-state structure reveals a significant torsional twist, which directly impacts the molecule's physicochemical properties and its potential receptor binding profile in drug development.

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

  • Instrument Tuning (Self-Validation): Infuse a standard calibration mix (e.g., sodium formate clusters) to calibrate the mass axis to an accuracy of < 2 ppm prior to sample injection. This ensures any mass error is strictly due to the analyte and not instrument drift.

  • Acquisition: Operate the Q-TOF mass spectrometer in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Data Processing: Extract the ion chromatogram for m/z 280-285. Validate the molecular formula by comparing the theoretical isotopic distribution of C11H9BrN2O2 against the experimental spectrum, ensuring the 79Br/81Br ratio is within 5% of the theoretical 1:1 ratio.

Protocol 2: Advanced 2D NMR Acquisition (HMBC & NOESY)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • Instrument Calibration (Self-Validation): Perform 3D shimming on the Z-axis using the lock signal of DMSO-d6 to achieve a line width < 0.8 Hz for the TMS peak. This precise shimming is mandatory to resolve the fine cross-peaks in 2D experiments.

  • HMBC Acquisition: Set up a 1H-13C HMBC experiment optimized for long-range couplings (nJCH = 8 Hz). Use a relaxation delay (d1) of 2.0 s and acquire 256 t1 increments to ensure high resolution in the indirect carbon dimension.

  • NOESY Acquisition: Set up a 2D 1H-1H NOESY experiment. Critical Step: Optimize the mixing time (τm) to 400 ms. This specific duration allows sufficient NOE buildup between the 5-methyl and phenyl ortho-protons without falling into the spin-diffusion regime, preventing false-positive spatial correlations.

  • Processing: Apply a sine-bell squared apodization function in both dimensions prior to Fourier transformation to enhance cross-peak resolution and suppress truncation artifacts.

References

  • [1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. URL:

  • [5] The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study - The Journal of Organic Chemistry (ACS). URL:

  • [3] Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC. URL:

  • Arene C–H Amination with N-Heteroarenes by Catalytic DDQ Photocatalysis - The Journal of Organic Chemistry (ACS). URL:

  • [2] The Importance of Hydrogen Bonding and Aromatic Stacking to the Affinity and Efficacy of Cannabinoid Receptor CB2 Antagonist... - PMC. URL:

Sources

Exploratory

Spectroscopic Profiling and Synthetic Methodology for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid

Executive Summary The pyrazole ring system is a privileged scaffold in medicinal chemistry, frequently utilized in the design of antimicrobial agents, anti-inflammatory drugs, and competitive protein tyrosine phosphatase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring system is a privileged scaffold in medicinal chemistry, frequently utilized in the design of antimicrobial agents, anti-inflammatory drugs, and competitive protein tyrosine phosphatase 1B (PTP1B) inhibitors[1]. Specifically, 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 73227-92-6) serves as a highly functionalized intermediate. The presence of the C3-carboxylic acid provides a handle for amide or ester coupling, while the C4-bromine atom enables downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This technical guide provides an authoritative, self-validating framework for the synthesis, regioselective halogenation, and comprehensive spectroscopic characterization (NMR, FT-IR, HRMS) of this critical heterocyclic building block.

Synthetic Workflow and Regioselective Bromination

The synthesis of highly substituted pyrazoles typically proceeds via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by targeted electrophilic aromatic substitution[2]. For this compound, the unbrominated precursor, 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, undergoes regioselective bromination at the C4 position.

The C4 position of the pyrazole core is the most electron-rich site due to the combined resonance-donating effects of the adjacent nitrogen atoms. Kinetic studies demonstrate that this inherent nucleophilicity makes the C4 carbon highly susceptible to electrophilic attack[3]. N-bromosuccinimide (NBS) is selected over molecular bromine ( Br2​ ) because it provides a controlled, low steady-state concentration of electrophilic bromine ( Br+ ), which prevents oxidative cleavage of the C5-methyl group and suppresses over-bromination[4],[5].

G cluster_0 Synthetic Workflow & Spectroscopic Validation A Precursor: 5-Methyl-1-phenyl-1H- pyrazole-3-carboxylic acid B Electrophilic Bromination (NBS, DMF, 0 °C to RT) A->B Addition of Br+ C Target Compound: 4-Bromo-5-methyl-1-phenyl- 1H-pyrazole-3-carboxylic acid B->C Regioselective Substitution D 1H NMR Validation: Loss of C4-H signal (δ 6.5-7.0 ppm) C->D Confirm E 13C NMR Validation: Upfield shift of C4 (δ 96.8 ppm) C->E Confirm F HRMS Validation: 1:1 Isotopic Doublet (m/z 280.9/282.9) C->F Confirm

Workflow for the synthesis and spectroscopic validation of the target pyrazole derivative.

Step-by-Step Protocol: Regioselective C4-Bromination

This protocol is designed as a self-validating system; the visual cues and TLC metrics ensure causality between the chemical operations and the expected outcomes.

  • Preparation : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (5.0 mmol) in anhydrous N,N -dimethylformamide (DMF, 20 mL).

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Maintaining 0 °C during the initial addition is critical to mitigate the exothermic nature of the halogenation and prevent unwanted side reactions[4].

  • Halogenation : Add N-bromosuccinimide (NBS, 5.5 mmol, 1.1 eq) portion-wise over 15 minutes. The solution will typically transition from colorless to a pale yellow as the bromonium intermediate forms.

  • Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of Hexanes/Ethyl Acetate (1:1 v/v) with 1% acetic acid to prevent streaking of the carboxylic acid.

  • Quenching & Extraction : Pour the mixture into ice-cold distilled water (100 mL) to precipitate the product. Extract the aqueous suspension with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as an off-white crystalline solid.

Comprehensive Spectroscopic Characterization

To ensure structural integrity, the synthesized compound must be validated orthogonally using NMR, FT-IR, and HRMS. The choice of DMSO- d6​ as the NMR solvent is deliberate; it disrupts the strong intermolecular hydrogen bonding of the carboxylic acid dimer, allowing for sharp, well-resolved signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H NMR spectrum provides immediate confirmation of successful halogenation. The most diagnostic feature is the absence of the C4-proton signal , which typically resonates around δ 6.5–7.0 ppm in the unbrominated precursor. The highly deshielded broad singlet at δ 13.20 ppm confirms the intact carboxylic acid group.

The 13 C NMR spectrum exhibits the classic "heavy atom effect." The C4 carbon, directly bonded to the large, electron-dense bromine atom, experiences significant diamagnetic shielding, shifting upfield to δ 96.8 ppm. This is a definitive marker for C-Br bond formation in heteroaromatic systems.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
-COOH13.20Broad Singlet (br s)1HHighly deshielded by carbonyl; exchanges with D2​O .
Ar-H (Phenyl)7.55 – 7.45Multiplet (m)5HOverlapping ortho, meta, para protons of the N1-phenyl ring.
C5- CH3​ 2.35Singlet (s)3HDeshielded relative to standard alkanes due to adjacent pyrazole π -system.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Assignment / Causality
C=O163.5Carboxylic acid carbonyl carbon.
C3 (Pyrazole)143.2 sp2 carbon adjacent to N and carbonyl.
C5 (Pyrazole)139.8 sp2 carbon adjacent to N and methyl group.
C1' (Phenyl)138.5Ipso-carbon of the N1-phenyl ring.
C2'-C6' (Phenyl)129.5, 128.8, 125.4Ortho, meta, and para aromatic carbons.
C4-Br (Pyrazole)96.8Upfield shift driven by the heavy atom effect of Bromine.
C5- CH3​ 11.2Aliphatic methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy validates the presence of the key functional groups. The broad O-H stretch and the sharp C=O stretch confirm the carboxylic acid moiety, while the fingerprint region confirms the carbon-halogen bond.

Table 3: FT-IR Data (ATR, solid state)

Wavenumber ( cm−1 )IntensityAssignment
3100 – 2600Strong, BroadO-H stretch (carboxylic acid, H-bonded)
1695Strong, SharpC=O stretch (conjugated acid)
1550, 1505MediumC=C and C=N stretch (pyrazole/phenyl rings)
650Weak to MediumC-Br stretch
High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in positive mode reveals the isotopic signature of the molecule. Bromine exists naturally as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. The resulting mass spectrum displays a characteristic doublet separated by 2 m/z units, definitively proving the incorporation of a single bromine atom.

Table 4: HRMS Data (ESI-TOF, [M+H]+ )

IsotopeCalculated m/zObserved m/zMass Error (ppm)
[C11​H1079​BrN2​O2​]+ 280.9926280.9930+1.4
[C11​H1081​BrN2​O2​]+ 282.9905282.9910+1.8

Mechanistic Insights & Troubleshooting

  • Incomplete Bromination : If TLC indicates unreacted starting material after 3 hours, the reaction temperature may be too low, or the NBS may have degraded. NBS should be recrystallized from boiling water prior to use to remove succinimide and elemental bromine impurities.

  • Decarboxylation Risks : Pyrazole-3-carboxylic acids can undergo thermal decarboxylation[2]. Avoid excessive heating during the recrystallization step. The use of a low-boiling solvent mixture (ethanol/water) ensures the product can be recovered without thermal degradation.

  • NMR Signal Broadening : If the carboxylic acid proton ( δ 13.20) is missing or extremely broad in the 1 H NMR spectrum, it is likely due to trace water in the DMSO- d6​ . Drying the NMR solvent over molecular sieves prior to analysis will resolve this issue.

References

  • Genç, H., Taşdemir, V., Tozlu, İ., & Öğün, E. (2019). "Synthesis of Novel Tetra-Substituted Pyrazole Derivatives from 2,3-Furandione." Letters in Organic Chemistry, 16(11), 891-897. Bentham Science. 2

  • Royal Society of Chemistry. "Selective Boc-Protection and Bromination of Pyrazoles." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 4

  • Sun, L., et al. (2019). "Discovery of 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups as potential PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters. ResearchGate. 1

  • Zhao, Z. G., & Wang, Z. X. (2007). "Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water." Synthetic Communications, 37(1), 137-147. ResearchGate. 5

  • Oriental Journal of Chemistry. "Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry." 3

Sources

Foundational

Mass Spectrometry of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: A Comprehensive Guide to Ionization, Fragmentation, and LC-MS/MS Workflows

Executive Summary The molecule 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and receptor antagon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and receptor antagonists [1]. Its structural architecture—comprising a pyrazole core, a halogen isotope signature, and an ionizable carboxylic acid—presents unique advantages and challenges for mass spectrometric (MS) analysis. This whitepaper provides an in-depth mechanistic guide to the ionization dynamics, collision-induced dissociation (CID) pathways, and self-validating LC-MS/MS protocols required for the rigorous quantification of this compound in drug development workflows.

Physicochemical & Mass Spectrometric Profiling

Before initiating method development, it is critical to map the exact mass and isotopic distribution of the target analyte. The presence of the bromine atom at the C4 position of the pyrazole ring generates a distinct ~1:1 isotopic doublet (⁷⁹Br and ⁸¹Br) separated by 2 Da. This isotopic fidelity is a powerful diagnostic tool for distinguishing the target analyte from endogenous background noise in complex biological matrices.

Table 1: Physicochemical and Exact Mass Profiling

ParameterValueCausality / Implication for MS
Molecular Formula C₁₁H₉BrN₂O₂Contains 1 Br atom, yielding a 1:1 isotopic doublet.
Monoisotopic Mass 279.9847 Da (⁷⁹Br)Baseline for high-resolution mass accuracy calculations.
[M-H]⁻ Precursor m/z 278.98 / 280.97Primary target for negative mode ESI quantification.
[M+H]⁺ Precursor m/z 280.99 / 282.99Alternative target; subject to lower ionization efficiency.
pKa (Carboxylic Acid) ~3.5 - 4.5Dictates the need for strict pH control during LC separation.

Ionization Dynamics: The Causality of ESI(-) Preference

While the pyrazole nitrogen can theoretically accept a proton to form an [M+H]⁺ ion, the electron-withdrawing nature of the adjacent 4-bromo substituent significantly reduces the basicity of the ring. Conversely, this same electron-withdrawing effect increases the acidity of the 3-carboxylic acid group.

Therefore, Electrospray Ionization in Negative Mode (ESI-) is the thermodynamically favored and operationally superior choice. The facile deprotonation of the carboxylic acid yields a highly stable [M-H]⁻ anion. By utilizing ESI(-), bioanalytical scientists can achieve limits of quantification (LOQ) in the low picogram-per-milliliter (pg/mL) range, bypassing the ion suppression often observed in positive mode when analyzing complex plasma matrices.

Mechanistic Fragmentation Pathways (MS/MS)

Understanding the tandem mass spectrometry (MS/MS) fragmentation of pyrazole derivatives is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions. As established in comprehensive studies of pyrazole fragmentation [2], the heterocyclic core undergoes specific, predictable neutral losses.

  • Primary Cleavage (Loss of CO₂): The most thermodynamically favorable event upon collision-induced dissociation (CID) of the [M-H]⁻ precursor is the decarboxylation of the acid moiety. This expulsion of carbon dioxide (44 Da) generates a highly stable pyrazolyl anion at m/z 235 (for ⁷⁹Br).

  • Secondary Cleavage (Loss of Br• or HCN): From the m/z 235 intermediate, the molecule undergoes divergent fragmentation. It can undergo homolytic cleavage of the C-Br bond to expel a bromine radical (Br•), forming an odd-electron radical anion at m/z 156. Alternatively, it can expel hydrogen cyanide (HCN, 27 Da)—a hallmark structural fragmentation of the pyrazole core—yielding an ion at m/z 208.

Fragmentation_Pathway M Precursor Ion [M-H]⁻ m/z 279 (⁷⁹Br) / 281 (⁸¹Br) C₁₁H₈BrN₂O₂⁻ F1 Primary Product Ion [M-H - CO₂]⁻ m/z 235 / 237 C₁₀H₈BrN₂⁻ M->F1 CID - CO₂ (44 Da) F2 Radical Anion [M-H - CO₂ - Br•]⁻• m/z 156 C₁₀H₈N₂⁻• F1->F2 CID - Br• (79/81 Da) F3 Secondary Product Ion [M-H - CO₂ - HCN]⁻ m/z 208 / 210 C₉H₇BrN⁻ F1->F3 CID - HCN (27 Da)

Figure 1: ESI(-) Collision-Induced Dissociation (CID) pathways of the[M-H]⁻ precursor ion.

LC-MS/MS Method Development: A Self-Validating Protocol

To ensure data integrity during pharmacokinetic (PK) profiling, the analytical protocol must function as a self-validating system . This means every step—from extraction to detection—must contain internal controls that automatically flag matrix effects, recovery losses, or chromatographic shifts [3].

The Causality of Chromatographic Conditions

A common paradox in LC-MS/MS method development is the use of acidic mobile phases (e.g., 0.1% formic acid) while operating the mass spectrometer in negative ionization mode. The causality behind this choice is twofold:

  • Chromatographic Focusing: The acidic mobile phase suppresses the ionization of the carboxylic acid in the liquid phase, keeping the molecule neutral and hydrophobic. This ensures strong retention and sharp peak shapes on the reversed-phase C18 column.

  • Droplet Surface Chemistry: Despite the acidic bulk solvent, the high voltage and localized high pH at the surface of the evaporating ESI droplet still facilitate highly efficient gas-phase deprotonation, yielding the necessary [M-H]⁻ ions for detection.

LCMS_Workflow cluster_0 Self-Validating Sample Prep cluster_1 UHPLC Separation cluster_2 Tandem Mass Spectrometry (MRM) S1 Spike Matrix with SIL-IS S2 Protein PPT (3:1 MeCN) S1->S2 S3 Centrifuge & Filter S2->S3 L1 C18 Column Retention S3->L1 L2 Gradient Elution L1->L2 M1 ESI(-) Ionization L2->M1 M2 Q1: m/z 279 Selection M1->M2 M3 Q2: CID Fragmentation M2->M3 M4 Q3: m/z 235 Detection M3->M4

Figure 2: Self-validating LC-MS/MS workflow for pyrazole derivative quantification.

Step-by-Step Experimental Methodology

Phase 1: Self-Validating Sample Preparation

  • Matrix Aliquoting: Transfer 50 µL of biological matrix (e.g., human plasma) into a 96-well plate.

  • Internal Standard Spiking (Critical Step): Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₆-labeled analog) at a known concentration. Rationale: Spiking the IS directly into the raw matrix ensures it undergoes the exact same extraction losses and matrix suppression as the target analyte, validating the quantitative output.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile (3:1 ratio v/v) to disrupt protein-analyte binding and precipitate endogenous proteins.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent-induced peak broadening).

Phase 2: UHPLC Separation 6. Column: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. 7. Mobile Phases: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). 8. Gradient Elution: Initiate at 5% B, hold for 0.5 min. Ramp linearly to 95% B over 3.0 min. Hold at 95% B for 1.0 min to wash the column of highly lipophilic phospholipids, then return to 5% B for 1.5 min of re-equilibration.

Phase 3: MS/MS Detection & Data Interpretation 9. MRM Setup: Configure the triple quadrupole mass spectrometer to monitor the specific transitions outlined in Table 2. 10. System Suitability Test (SST): Before analyzing study samples, inject a mid-level Quality Control (MQC) sample. The run is only validated if the signal-to-noise (S/N) ratio exceeds 100:1 and the retention time matches the SIL-IS within ±0.05 minutes.

Table 2: Diagnostic MRM Transitions and Self-Validating Parameters

Analyte / ISPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Diagnostic Rationale
Target (⁷⁹Br) 278.98234.99-15 VPrimary quantifier; loss of CO₂.
Target (⁸¹Br) 280.97236.99-15 VQualifier 1; confirms isotopic fidelity.
Target (⁷⁹Br) 278.98156.07-35 VQualifier 2; loss of CO₂ and Br• radical.
SIL-IS (¹³C₆-Target) 284.99240.99-15 VInternal Standard; validates recovery & matrix effects.

References

  • Davies, T. G., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein–Protein Interaction." Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Kuhn, B. L., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. Available at:[Link]

  • Kookana, R. S., et al. "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column." Journal of AOAC International, 2021. Available at:[Link]

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Workflows for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Development & Early Discovery Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Molecular Architecture In...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Early Discovery Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Molecular Architecture

In the landscape of modern medicinal chemistry, the pyrazole-3-carboxylic acid scaffold is a privileged structural motif, serving as the foundational pharmacophore for numerous blockbuster drugs and advanced clinical candidates, most notably cannabinoid receptor 1 (CB1) antagonists and targeted kinase inhibitors.

4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 73227-92-6) represents a highly functionalized, orthogonally reactive intermediate. Its architecture is deliberately designed for late-stage diversification:

  • N1-Phenyl Ring: Provides essential lipophilicity and steric bulk for deep hydrophobic pocket binding in target receptors.

  • C3-Carboxylic Acid: Serves as a primary handle for amidation, allowing the rapid generation of diverse carboxamide libraries.

  • C4-Bromine: Acts as a highly reactive electrophilic node for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the introduction of varied aryl or heteroaryl substituents.

  • C5-Methyl Group: Induces a conformational twist in the N1-phenyl ring due to steric encumbrance, a critical feature for the 3D target binding of rimonabant analogs.

Quantitative Physicochemical Data

To facilitate formulation and downstream reaction planning, the core physicochemical properties are summarized below.

PropertyQuantitative Value / Descriptor
Chemical Name 4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS Registry Number 73227-92-6
Molecular Formula C₁₁H₉BrN₂O₂
Molecular Weight 281.11 g/mol
Predicted pKa ~2.8 - 3.2 (Highly acidic due to pyrazole/Br withdrawing effects)
Predicted LogP 2.6 - 3.0 (Optimal for CNS penetration upon amidation)
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Carboxylic C=O, -OH, Pyrazole N2)
Physical State White to off-white crystalline solid

Mechanistic Pathways & Chemical Reactivity

The synthesis and derivatization of this compound rely heavily on the unique electronic distribution of the pyrazole core. The pyrazole ring is a π-excessive heterocycle. The N1 lone pair donates electron density into the ring, while the N2 sp² orbital acts as an electron sink. Consequently, the C4 position is the most nucleophilic carbon on the ring, making it the exclusive site for electrophilic aromatic substitution (e.g., bromination).

The construction of the core utilizes the , a robust acid-catalyzed cyclocondensation between a 1,3-dicarbonyl and a substituted hydrazine. The regioselectivity of this cyclization is driven by the differential electrophilicity of the dicarbonyl's ketones, a causality we exploit in the step-by-step protocols below.

De Novo Synthesis Workflow & Experimental Protocols

The following workflow outlines a scalable, three-step synthesis designed with built-in In-Process Controls (IPCs) to ensure each protocol is a self-validating system.

SynthesisWorkflow A Ethyl 2,4-dioxopentanoate + Phenylhydrazine B Knorr Cyclocondensation (EtOH, Reflux, Acid Catalyst) A->B C Ethyl 5-methyl-1-phenyl- 1H-pyrazole-3-carboxylate B->C D Regioselective Bromination (NBS, DMF, RT) C->D E Ethyl 4-bromo-5-methyl-1-phenyl- 1H-pyrazole-3-carboxylate D->E F Saponification & Acidification (NaOH/MeOH, then HCl) E->F G 4-Bromo-5-methyl-1-phenyl- 1H-pyrazole-3-carboxylic acid F->G

Figure 1: Synthetic workflow for 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

Step 1: Regioselective Knorr Cyclocondensation

Objective: Construct the pyrazole core while establishing the C3-ester and C5-methyl substituents. Causality: We utilize ethyl 2,4-dioxopentanoate. The C2 ketone is highly electrophilic due to the adjacent ester group. Phenylhydrazine's primary amine attacks this C2 ketone first, followed by intramolecular cyclization at the C4 ketone. A catalytic amount of glacial acetic acid is used to accelerate imine formation. Protocol:

  • Charge a round-bottom flask with ethyl 2,4-dioxopentanoate (1.0 eq) and absolute ethanol (0.5 M).

  • Add phenylhydrazine (1.05 eq) dropwise at 0 °C to control the exothermic initial hydrazone formation.

  • Add glacial acetic acid (0.1 eq) and reflux the mixture for 4 hours.

  • Self-Validating IPC: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly UV-active phenylhydrazine spot confirms reaction completion.

  • Concentrate under reduced pressure and recrystallize from hot ethanol to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.

Step 2: Electrophilic C4-Bromination

Objective: Introduce the bromine atom at the C4 position. Causality: We specifically choose N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) over elemental bromine (Br₂). NBS provides a slow, controlled release of electrophilic bromine, preventing over-bromination or oxidative degradation of the pyrazole ring. We perform this before saponification because free carboxylic acids can undergo unwanted decarboxylative bromination under electrophilic conditions. Protocol:

  • Dissolve the intermediate ester (1.0 eq) in anhydrous DMF (0.3 M) at room temperature.

  • Add NBS (1.1 eq) in small portions over 30 minutes to manage the mild exotherm.

  • Stir at room temperature for 12 hours protected from light.

  • Self-Validating IPC: LC-MS analysis will show a clear +78/80 Da mass shift, displaying the classic 1:1 isotopic doublet characteristic of a mono-brominated species.

  • Quench with water, extract with ethyl acetate, wash with brine to remove DMF, and evaporate to yield ethyl 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.

Step 3: Saponification and Acid-Driven Precipitation

Objective: Unmask the carboxylic acid for downstream amidation. Causality: Base-catalyzed hydrolysis cleaves the ethyl ester. The reaction is driven to completion by the thermodynamic stability of the resulting carboxylate salt. Protocol:

  • Suspend the brominated ester (1.0 eq) in a 1:1 mixture of Methanol and 2M aqueous NaOH.

  • Stir at 60 °C for 2 hours until the suspension becomes a clear, homogeneous solution (indicating the formation of the water-soluble sodium carboxylate).

  • Cool to 0 °C and slowly add 2M HCl until the pH reaches 2.0.

  • Self-Validating IPC: The protonation of the carboxylate forces the highly lipophilic free acid to crash out of the aqueous solution abruptly. This phase separation acts as both an indicator of success and a self-purifying isolation step.

  • Filter the white precipitate, wash with cold water, and dry under a vacuum to yield the final 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

Downstream Pharmaceutical Applications

Once synthesized, this compound serves as a critical branching point for drug discovery programs. Its dual functional handles (C3-carboxyl and C4-bromo) allow for orthogonal derivatization.

ApplicationPathways Core 4-Bromo-5-methyl-1-phenyl- 1H-pyrazole-3-carboxylic acid Act Carboxyl Activation (SOCl2 or HATU/DIPEA) Core->Act Suzuki C4-Cross Coupling (Pd Catalyst, Aryl-B(OH)2) Core->Suzuki Amide Amidation Pathway (+ Primary/Secondary Amines) Act->Amide Drug1 CB1 Receptor Antagonists (e.g., Rimonabant Analogs) Amide->Drug1 Kinase Aryl Substitution Pathway Suzuki->Kinase Drug2 Targeted Kinase Inhibitors Kinase->Drug2

Figure 2: Downstream derivatization pathways for pharmaceutical drug development.

Pathway A: Amidation for CB1 Receptor Antagonists

By activating the carboxylic acid with thionyl chloride (SOCl₂) or coupling reagents like HATU, the core can be reacted with complex amines (e.g., 1-aminopiperidine). This pathway is the primary route for synthesizing analogs of Rimonabant, a well-documented class of anti-obesity and metabolic disorder drugs . The C4-bromine can either be retained for its lipophilic interactions within the CB1 receptor pocket or utilized in subsequent steps.

Pathway B: Cross-Coupling for Kinase Inhibitors

The C4-bromine is perfectly primed for palladium-catalyzed Suzuki-Miyaura cross-coupling. Reacting the core with various aryl or heteroaryl boronic acids yields 4-aryl-pyrazole derivatives. These structures are highly prized in oncology for their ability to act as ATP-competitive inhibitors in various kinase pathways (e.g., p38 MAPK) .

Quality Control & Analytical Validation

To ensure the integrity of the synthesized batch, the following analytical parameters must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect a sharp singlet integrating to 3H around 2.3 ppm (C5-methyl), a multiplet integrating to 5H around 7.4-7.6 ppm (N1-phenyl), and a broad singlet >12.0 ppm (carboxylic acid -OH, exchangeable with D₂O). The absence of a pyrazole C4-H signal (typically around 6.5-6.8 ppm) confirms successful bromination.

  • HPLC-MS: Utilizing a reverse-phase C18 column (Water/Acetonitrile + 0.1% Formic Acid gradient), the compound will elute as a single sharp peak. Negative ion mode (ESI-) is highly recommended due to the acidic carboxylate, yielding an [M-H]⁻ ion at m/z 279/281.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for Use in Native Chemical Ligation Angewandte Chemie International Edition URL:[Link]

  • Combining rimonabant and fentanyl in a single entity: preparation and pharmacological results Drug Design, Development and Therapy URL:[Link]

  • “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist Journal of Medicinal Chemistry URL:[Link]

Foundational

The Diverse Biological Landscape of Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery

Introduction: The Pyrazole Carboxylic Acid Scaffold in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] When functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Carboxylic Acid Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] When functionalized with a carboxylic acid group, this scaffold gives rise to pyrazole carboxylic acids, a class of compounds demonstrating a remarkable breadth of biological activities.[3][4][5] From the blockbuster anti-inflammatory drug Celecoxib to novel anticancer and antimicrobial agents, pyrazole carboxylic acid derivatives have proven to be a fertile ground for the development of new therapeutics.[1][6] This technical guide provides an in-depth exploration of the key biological activities associated with this versatile chemical class, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of pyrazole-based therapeutics.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Perhaps the most well-documented biological activity of pyrazole carboxylic acids is their anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][6]

Mechanism of Action: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs), key mediators of inflammation, pain, and fever.[6][7] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological processes such as gastric protection, and COX-2, which is inducible and upregulated at sites of inflammation.[1][6]

Many traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.[6][7] The development of selective COX-2 inhibitors, such as the pyrazole-containing drug Celecoxib, was a major advancement in anti-inflammatory therapy.[1][6] The pyrazole carboxylic acid scaffold is particularly well-suited for achieving COX-2 selectivity. The Y-shaped structure of these molecules allows them to fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky to effectively bind to the narrower active site of COX-1.[7]

Key Mechanistic Insights:

  • Binding Site Interaction: The carboxylic acid moiety of the pyrazole derivative typically forms a salt bridge with a key arginine residue in the COX active site.

  • Selectivity Pocket: The specific arrangement of substituents on the pyrazole ring allows for interaction with a side pocket present in the COX-2 active site but absent in COX-1, conferring selectivity.[7]

COX_Pathway cluster_COX Cyclooxygenase (COX) Pathway Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PLA2->AA PGs_Physiological Physiological Prostaglandins (e.g., Gastric Protection) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (e.g., PGE2) COX2->PGs_Inflammatory Inflammation Inflammation, Pain, Fever PGs_Inflammatory->Inflammation PCA Pyrazole Carboxylic Acid Inhibitor (e.g., Celecoxib) PCA->COX2 Selective Inhibition

Caption: COX-2 Inhibition by Pyrazole Carboxylic Acids.

Structure-Activity Relationship (SAR) Insights
  • 1,5-Diaryl Substitution: A common feature of potent and selective COX-2 inhibitors is the presence of two aryl groups at the 1- and 5-positions of the pyrazole ring.

  • Para-Sulfonamido/Methylsulfonyl Group: A key pharmacophore for COX-2 selectivity is the presence of a SO2NH2 or SO2CH3 group on one of the aryl rings, which interacts with the selectivity side pocket of the enzyme.[7]

  • Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with bioisosteric groups, such as hydroxamic acids or tetrazoles, can modulate activity and pharmacokinetic properties.[8]

Experimental Evaluation: In Vitro COX Inhibition Assay

The primary method for evaluating the anti-inflammatory potential of pyrazole carboxylic acids is through in vitro enzyme inhibition assays to determine their potency and selectivity for COX-1 and COX-2.

COX_Assay_Workflow arrow arrow start Start enzyme_prep Prepare COX-1 and COX-2 Enzymes start->enzyme_prep compound_add Add Pyrazole Carboxylic Acid Derivative (Test Compound) enzyme_prep->compound_add pre_incubate Pre-incubate compound_add->pre_incubate substrate_add Add Arachidonic Acid (Substrate) pre_incubate->substrate_add incubate Incubate at 37°C substrate_add->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction quantify Quantify Prostaglandin (PGE2) Production (e.g., via ELISA) stop_reaction->quantify calculate Calculate IC50 and Selectivity Index (SI) quantify->calculate end End calculate->end

Caption: Workflow for In Vitro COX Inhibition Assay.

Detailed Protocol: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer.

    • Prepare a stock solution of the test pyrazole carboxylic acid derivative in a suitable solvent (e.g., DMSO).

    • Prepare a solution of arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to separate wells.

    • Add serial dilutions of the test compound or a reference inhibitor (e.g., Celecoxib) to the wells.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid/fluorometric probe solution.

    • Immediately begin kinetic reading of fluorescence intensity over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To confirm the in vivo anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is widely used.[9][10]

Protocol Summary:

  • Animals (e.g., Wistar rats) are orally administered the test compound, a vehicle control, or a standard drug (e.g., Indomethacin).

  • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw to induce localized inflammation.

  • Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Compound ClassTarget(s)In Vivo ModelKey FindingsReference
Pyrazole Carboxylate DerivativesCOX-2/5-LOXCarrageenan-induced paw edemaPotent anti-inflammatory activity, superior to celecoxib in some cases.[7]
Pyrazole-Thiohydantoin HybridsCOX-2Carrageenan-induced paw edemaMethoxy-substituted compounds showed superior activity to celecoxib.[10]
1,5-Diarylpyrazole DerivativesCOX-2Carrageenan-induced paw edemaED50 values ranging from 8.22–31.22 mg/kg, more potent than celecoxib.[7]

Anticancer Activity: Diverse Mechanisms of Action

Pyrazole carboxylic acids have emerged as a promising scaffold for the development of novel anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[11][12]

Mechanisms of Action

Unlike their anti-inflammatory counterparts, the anticancer activity of pyrazole carboxylic acids is not tied to a single mechanism. Instead, they have been shown to target multiple pathways crucial for cancer cell survival and progression.

Key Anticancer Mechanisms:

  • Kinase Inhibition: Many pyrazole derivatives are designed to inhibit specific protein kinases that are overactive in cancer cells, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and VEGFR2.[12][13] Inhibition of these kinases can halt the cell cycle and block tumor angiogenesis.

  • Tubulin Polymerization Inhibition: Some pyrazole compounds interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division.[11] By inhibiting tubulin polymerization, these agents can induce mitotic arrest and apoptosis in cancer cells.

  • HDAC Inhibition: Certain pyrazole hydroxamic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[13] HDAC inhibition can lead to the re-expression of tumor suppressor genes.

  • Carbonic Anhydrase Inhibition: Pyrazole carboxylic acids have been identified as inhibitors of carbonic anhydrase isoforms, such as hCA XII, which are overexpressed in hypoxic tumors and involved in pH regulation and tumor progression.[14]

Experimental Evaluation: In Vitro Cytotoxicity Assay

The initial screening of potential anticancer agents involves assessing their ability to kill or inhibit the growth of cancer cell lines in vitro. The MTT assay is a widely used colorimetric method for this purpose.[9]

MTT_Assay_Workflow arrow arrow start Start seed_cells Seed Cancer Cells in a 96-well Plate start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_compound Add Serial Dilutions of Pyrazole Carboxylic Acid Derivative incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl) -2,5-diphenyltetrazolium bromide) incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate3->solubilize read_absorbance Read Absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and Determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for In Vitro MTT Cytotoxicity Assay.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Harvest cells and seed them into a 96-well microplate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a range of concentrations of the test pyrazole carboxylic acid derivative in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for a specified duration (typically 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a sterile solution of MTT (e.g., 5 mg/mL in PBS).

    • Add a small volume (e.g., 10 µL) of the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value, which represents the concentration required to inhibit cell growth by 50%.

Compound ClassTarget(s)Cell Line(s)IC50 ValuesReference
Pyrazole-linked benzimidazoleAurora A/B kinaseVariousPotent inhibition observed[15]
Imidazo[1,2-b] pyrazolesNot specifiedHuman and murine cancer lines< 5 µM[12]
Pyrazole hydroxamic acidsCDK2/HDACA549 (Lung)Potent antiproliferative activity[12][13]
Heteroaryl-pyrazole carboxylic acidshCA XIIPC-3, SH-SY5YSignificant antiproliferative effect[14]

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole carboxylic acids and their derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[16][17][18]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are varied and can depend on the specific substitutions on the pyrazole core. Some proposed mechanisms include:

  • Enzyme Inhibition: Pyrazole derivatives can inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[19]

  • Disruption of Cell Wall Synthesis: Some compounds may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis: Targeting microbial ribosomes to halt protein synthesis is another potential mechanism.

Experimental Evaluation: Broth Microdilution Method for MIC Determination

A standard method for quantifying the in vitro antimicrobial activity of a compound is the broth microdilution assay, used to determine the Minimum Inhibitory Concentration (MIC).

Protocol Summary:

  • Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Compound Class | Test Organisms | Key Findings | Reference | | --- | --- | --- | --- | --- | | Pyrazole-3-carboxylic acids | C. tropicalis, C. parapsilosis | Good inhibitory effects |[17] | | Pyrazole-4-carboxamides | S. aureus, E. coli, C. albicans | Potent activity observed |[16] | | Isonicotinoyl pyrazoles | S. aureus, P. aeruginosa | Good antimicrobial activity with MIC values of 14-29 µM |[10] | | Pyrazole-thiazole hybrids | MRSA | Potent anti-MRSA agents with MIC values as low as 4 μg/ml |[19] |

Conclusion and Future Directions

The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. The well-established anti-inflammatory properties, driven by selective COX-2 inhibition, have already led to significant clinical success. Furthermore, the expanding roles of these compounds as anticancer and antimicrobial agents highlight their therapeutic versatility. Future research in this area will likely focus on the design of multi-target agents (e.g., dual COX/5-LOX inhibitors or kinase/HDAC inhibitors), the exploration of novel therapeutic targets, and the optimization of pharmacokinetic and safety profiles to develop next-generation therapeutics for a wide range of diseases. The robust and adaptable nature of the pyrazole carboxylic acid core ensures its continued relevance in the ongoing quest for new and improved medicines.

References

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). Molecules. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Bentham Science. [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. [Link]

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. (n.d.). ResearchGate. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Eurekaselect. [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025). Future Medicinal Chemistry. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Journal of Heterocyclic Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2025). ResearchGate. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). Molecules. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). Molecules. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. (2016). Science Publishing Group. [Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]

Sources

Exploratory

Starting materials for 4-bromo-5-methyl-1-phenyl-1h-pyrazole-3-carboxylic acid synthesis

An In-depth Technical Guide to the Synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: Core Starting Materials and Synthetic Strategies For researchers, scientists, and drug development professionals, t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: Core Starting Materials and Synthetic Strategies

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The targeted functionalization of this privileged heterocycle is paramount for the modulation of its physicochemical and pharmacological properties. This guide provides a detailed exploration of the synthetic pathways leading to 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, a valuable intermediate for further chemical elaboration. We will dissect the retrosynthesis of this molecule to identify the core starting materials and elucidate the chemical logic underpinning the selection of synthetic routes and experimental protocols.

Retrosynthetic Analysis and Identification of Key Starting Materials

A logical retrosynthetic analysis of the target molecule reveals a convergent synthesis strategy. The bromine atom at the 4-position can be introduced via electrophilic aromatic substitution on the pyrazole ring. This disconnection leads to the key intermediate, 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. The pyrazole core itself is most classically constructed via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] This leads us to our primary starting materials: phenylhydrazine and a suitable 1,3-dicarbonyl compound .

The following diagram illustrates this retrosynthetic approach:

G TM 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Intermediate 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid TM->Intermediate Electrophilic Bromination SM1 Phenylhydrazine Intermediate->SM1 Knorr Pyrazole Synthesis SM2 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate derivative) Intermediate->SM2 Knorr Pyrazole Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Core Starting Materials: Properties and Considerations

A thorough understanding of the starting materials is crucial for successful synthesis.

Starting MaterialStructureMolar Mass ( g/mol )Key PropertiesSupplier Examples
Phenylhydrazine C₆H₈N₂108.14Pale yellow to reddish-brown oily liquid, sensitive to air and light.Sigma-Aldrich, Alfa Aesar, TCI
Ethyl Acetoacetate C₆H₁₀O₃130.14Colorless liquid with a fruity odor. Exists as a tautomeric mixture of keto and enol forms.Sigma-Aldrich, Alfa Aesar, TCI
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98White to off-white crystalline solid. A convenient source of electrophilic bromine.Sigma-Aldrich, Alfa Aesar, TCI

Synthetic Pathway I: Stepwise Construction and Bromination

This primary and most reliable route involves a two-step process: the formation of the pyrazole-3-carboxylate intermediate followed by regioselective bromination.

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

The synthesis of the pyrazole core is achieved through the condensation of phenylhydrazine with ethyl acetoacetate.[3][4] This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of the β-ketoester, followed by cyclization and dehydration to form the aromatic pyrazole ring.

The following workflow diagram illustrates this process:

G cluster_step1 Step 1: Pyrazole Core Synthesis Start Phenylhydrazine + Ethyl Acetoacetate Reaction Condensation in Ethanol (Reflux) Start->Reaction Workup Cooling and Crystallization Reaction->Workup Product1 Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Workup->Product1

Caption: Workflow for the synthesis of the pyrazole ester intermediate.

Experimental Protocol:

  • To a solution of phenylhydrazine (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.0 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often crystallize out of solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Bromination of the Pyrazole Ring

The second step involves the electrophilic bromination of the synthesized pyrazole ester at the 4-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a source of electrophilic bromine under mild conditions.[5]

The workflow for the bromination is as follows:

G cluster_step2 Step 2: Bromination Start2 Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Reaction2 Reaction with NBS in Acetonitrile Start2->Reaction2 Workup2 Aqueous Workup and Extraction Reaction2->Workup2 Product2 Ethyl 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Workup2->Product2

Caption: Workflow for the bromination of the pyrazole ester.

Experimental Protocol:

  • Dissolve ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions followed by acidification.

Experimental Protocol:

  • Dissolve the ethyl 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3.

  • The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to afford the final product.

Alternative Synthetic Approaches

While the stepwise approach is robust, multicomponent reactions offer an alternative, more streamlined synthesis. These reactions combine multiple starting materials in a single pot to form the desired product, often with high atom economy.[4][6] For the synthesis of highly substituted pyrazoles, a one-pot reaction involving phenylhydrazine, ethyl acetoacetate, an aldehyde, and a catalyst can be employed.[6] However, for the specific target molecule of this guide, the stepwise approach generally provides better control and higher yields.

Conclusion

The synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a well-established process that relies on fundamental reactions in heterocyclic chemistry. By understanding the retrosynthetic pathway, the properties of the core starting materials—phenylhydrazine and ethyl acetoacetate—and the stepwise execution of pyrazole formation, bromination, and hydrolysis, researchers can reliably access this valuable intermediate. The provided protocols offer a solid foundation for the practical synthesis of this compound, which serves as a versatile building block in the development of novel therapeutic agents.

References

  • Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ACS Omega. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Available at: [Link]

  • Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. Available at: [Link]

  • Ethyl Aceto Acetate as starting material for preparation pyrazol ring Derivatives. Journal of Kufa for Chemical Sciences. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki coupling reactions with 4-bromo-5-methyl-1-phenyl-1h-pyrazole-3-carboxylic acid

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of Bi-aryl and Hetero-aryl Pyrazoles using 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Introduction The Suzuki-Miyaura cross-coup...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of Bi-aryl and Hetero-aryl Pyrazoles using 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and the pharmaceutical industry for the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1]

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous commercially successful drugs.[3][4] The ability to functionalize the pyrazole scaffold, particularly at the C4 position, is crucial for developing new chemical entities with tailored pharmacological profiles. This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, a versatile building block for creating complex bi-aryl and hetero-aryl pyrazole carboxylic acids. We will delve into the mechanistic underpinnings of the reaction, critical parameters for optimization, and a step-by-step protocol designed for researchers in drug discovery and chemical development.

The Mechanism: A Symphony of Catalytic Events

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the 4-bromo-pyrazole substrate. This step oxidizes the palladium from Pd(0) to a Pd(II) state, forming a square planar intermediate.[2][7] The reactivity for this step generally follows the trend I > Br > OTf >> Cl, making aryl bromides excellent substrates.

  • Transmetalation: This is often the rate-determining step. The boronic acid is first activated by a base to form a more nucleophilic boronate "ate" complex.[8][9] This complex then transfers its organic group (R2) to the Pd(II) center, displacing the halide. The precise mechanism of transmetalation is still a subject of detailed study but is crucial for the progression of the cycle.[1][10]

  • Reductive Elimination: In the final step, the two organic moieties on the Pd(II) complex couple and are expelled, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[2][7]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OA_intermediate Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) Pd0->OA_intermediate Oxidative Addition (+ Ar-X) TM_intermediate Ar-Pd(II)-R(L_n) (Transmetalation Complex) OA_intermediate->TM_intermediate Transmetalation (+ R-B(OR')_2) TM_intermediate->Pd0 Reductive Elimination (- Ar-R) ArR Coupled Product (Ar-R) TM_intermediate->ArR BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate + Base (e.g., OH⁻) Boronate->OA_intermediate Feeds into Transmetalation ArX 4-Bromo-pyrazole (Ar-X) ArX->OA_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters for Coupling with 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

The specific structure of this substrate presents several considerations that must be addressed to achieve high yields and purity. The electron-deficient nature of the pyrazole ring generally facilitates oxidative addition, but the presence of the N-phenyl, methyl, and particularly the carboxylic acid group requires careful selection of reaction partners.

Catalyst and Ligand Selection

The choice of palladium source and, more critically, the supporting ligand, is essential for a successful reaction. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results, especially for challenging heteroaryl substrates.[11]

  • Palladium Precatalysts: Common choices include Palladium(II) acetate (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[12] These Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligands: For heteroaryl halides, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.[13][14] Ligands such as those from the Buchwald (e.g., XPhos, RuPhos) or Josiphos families have proven highly effective for coupling nitrogen-containing heterocycles.[15][16] The use of pre-formed precatalysts like XPhos Pd G2 or G3 can simplify reaction setup and improve reproducibility.[17]

The Crucial Role of the Base

The base is not merely a proton scavenger; its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that readily engages in transmetalation.[9] The choice of base can significantly impact reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used, often in aqueous solution.[1][18] Potassium phosphate (K₃PO₄) is another effective base, particularly for sterically hindered or electron-deficient substrates.[15]

  • Consideration for the Carboxylic Acid: The acidic proton of the carboxylic acid group on the substrate will be deprotonated by the base. Therefore, at least one extra equivalent of base is required to ensure both deprotonation of the substrate and activation of the boronic acid. Using a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point to avoid potential side reactions associated with strong hydroxides.

Solvent Systems

The Suzuki coupling is renowned for its compatibility with various solvents, including biphasic aqueous systems which are environmentally benign and facilitate the dissolution of inorganic bases.[1][19]

  • Common Solvents: Mixtures of an organic solvent with water are standard. Popular choices include 1,4-dioxane/water, tetrahydrofuran (THF)/water, and toluene/water.[1][12] Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used, sometimes accelerating the reaction, but can make product isolation more challenging.[19]

  • Microwave Chemistry: For rapid reaction optimization and synthesis, microwave-assisted protocols are highly effective.[4][20] Solvents like ethanol/water or dioxane/water are excellent choices for microwave heating, often reducing reaction times from hours to minutes.[21][22]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and degradation of the catalyst.[[“]]

Protocol 1: Conventional Heating

This protocol is suitable for standard laboratory setups and provides a reliable method for synthesis.

Materials:

  • 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Aryl- or Heteroaryl-boronic acid (1.2–1.5 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv, 3 mol%) or similar Pd-catalyst/ligand system

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or sealed vial, magnetic stirrer, heating plate/oil bath

Procedure:

  • To a Schlenk flask, add 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 equiv), the desired boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[[“]] Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature for workup and purification.

Protocol 2: Microwave-Assisted Synthesis

This protocol is ideal for rapid synthesis and library generation.

Materials:

  • Same reagents as Protocol 1

  • Microwave reactor vials with crimp tops

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 equiv, e.g., 0.2 mmol), the boronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and the palladium catalyst (e.g., XPhos Pd G3, 0.02 equiv).[20]

  • Add a magnetic stir bar, followed by the solvent (e.g., 2 mL of 4:1 Dioxane/Water).

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 10-30 minutes.[21]

  • After the reaction, cool the vial to room temperature using compressed air before carefully opening.

  • Proceed with workup and purification.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Weigh Reagents: - Pyrazole Bromide - Boronic Acid - Base (K₂CO₃) - Pd Catalyst B Combine in Schlenk Flask / MW Vial A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat with Stirring (Conventional or Microwave) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT Dilute with Water F->G H Acidify with HCl (aq) to pH ~3-4 G->H I Extract with Organic Solvent (e.g., EtOAc) H->I J Dry, Filter, Concentrate I->J K Purify Crude Product (Chromatography or Crystallization) J->K L Characterize Pure Product (NMR, MS, HRMS) K->L

Sources

Application

The Versatile Intermediate: Application Notes for 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid in Synthetic Chemistry

Introduction: Unveiling a Privileged Scaffold in Modern Synthesis In the landscape of medicinal chemistry and materials science, the pyrazole core stands as a "privileged scaffold," a structural motif consistently found...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the pyrazole core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and functional materials. Its inherent chemical stability, coupled with the capacity for diverse functionalization at multiple positions, has rendered it an invaluable building block for the discerning synthetic chemist. Within this important class of heterocycles, 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid has emerged as a particularly versatile and powerful synthetic intermediate.

This technical guide provides an in-depth exploration of the synthesis and application of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. We will delve into detailed, field-proven protocols for its preparation and showcase its utility in the construction of complex molecular architectures, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromine atom, the carboxylic acid, and the methyl and phenyl groups provides a unique combination of reactive handles, allowing for sequential and regioselective modifications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The table below summarizes the key identifiers and predicted properties of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O₂-
Molecular Weight 281.11 g/mol -
CAS Number Not available-
Appearance Off-white to pale yellow solid (predicted)-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)General knowledge
pKa ~3-4 (predicted for carboxylic acid)General knowledge

Part 1: Synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

The synthesis of the title compound is most effectively achieved through a two-step process: the initial construction of the pyrazole ring via a cyclocondensation reaction to form the corresponding ethyl ester, followed by hydrolysis to the desired carboxylic acid. This approach offers high yields and a straightforward purification process.

Workflow for the Synthesis

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrolysis A Ethyl 2-bromo-3-oxobutanoate C Ethanol, Acetic Acid (cat.) A->C Reactant B Phenylhydrazine B->C Reactant D Ethyl 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate C->D Reflux E Ethyl 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate F LiOH or NaOH, THF/H₂O E->F Substrate G 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid F->G Acidification (HCl) Amide_Coupling A 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid E Pyrazole-3-carboxamide Derivative A->E B Amine (R-NH₂) B->E C Coupling Reagent (e.g., HATU, EDC) C->E Activates D Base (e.g., DIPEA) D->E Base Suzuki_Coupling A 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (or its ester) E 4-Aryl/Heteroaryl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid A->E B Aryl/Heteroaryl Boronic Acid or Ester B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E Catalyzes D Base (e.g., K₂CO₃, K₃PO₄) D->E Base

Method

Application Note: Antibacterial Evaluation of Novel Pyrazole Carboxamides

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols Executive Summary The alarming rise of multidrug-resistant (MDR) bacterial pathoge...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols

Executive Summary

The alarming rise of multidrug-resistant (MDR) bacterial pathogens necessitates the discovery of novel chemical scaffolds with unique mechanisms of action. Pyrazole carboxamides, traditionally commercialized as agricultural succinate dehydrogenase inhibitors (SDHIs), have recently emerged as highly potent antibacterial candidates. Through rational structural modifications—such as the integration of coumarin, benzoxazole, or carbothioamide moieties—these compounds exhibit dual-targeting capabilities, inhibiting both bacterial respiration and DNA replication.

This application note provides a comprehensive, field-proven framework for evaluating the antibacterial efficacy of novel pyrazole carboxamides. It details the causality behind specific assay conditions, self-validating screening protocols, and target-validation methodologies required to advance these molecules through the preclinical pipeline.

Mechanistic Overview & Rationale

To effectively evaluate pyrazole carboxamides, researchers must understand their primary molecular targets. Unlike conventional β -lactams or macrolides, optimized pyrazole carboxamides disrupt bacterial homeostasis through two primary pathways:

  • Succinate-Ubiquinone Oxidoreductase (SQR / Complex II) Inhibition: SQR is an essential enzyme complex linking the tricarboxylic acid (TCA) cycle to the electron transport chain. Novel derivatives, such as N-benzoxazol-5-yl-pyrazole-4-carboxamides, have been identified as nanomolar SQR inhibitors ( Ki​=11 nM) that bind non-competitively with respect to cytochrome c, halting cellular respiration 1.

  • DNA Topoisomerase II Inhibition: By hybridizing pyrazole with coumarin scaffolds, researchers have shifted the target profile toward DNA Topoisomerase II, yielding compounds with remarkable minimum inhibitory concentrations (MIC) as low as 0.05 mg/L against Salmonella species 2.

MOA PC Pyrazole Carboxamides SQR Succinate-Ubiquinone Oxidoreductase (SQR) PC->SQR Inhibition FUM Fumarate SQR->FUM UQH2 Ubiquinol SQR->UQH2 ETC Electron Transport Chain Arrest SQR->ETC Blocked Flow SUC Succinate SUC->SQR UQ Ubiquinone UQ->SQR

Mechanism of Action: Pyrazole carboxamides inhibiting Succinate-Ubiquinone Oxidoreductase (SQR).

Quantitative Data: Benchmark Evaluations

When screening new libraries, it is critical to benchmark against established pyrazole carboxamide derivatives. The table below summarizes quantitative data from recent authoritative studies to guide your hit-to-lead criteria.

Compound ClassTarget Pathogen(s)Primary TargetEfficacy / ActivityReference
N-benzoxazol-5-yl-pyrazole-4-carboxamides Broad-spectrumSQR (Complex II) Ki​=11 nM1
Coumarin-pyrazole carboxamides Salmonella spp., E. coliTopoisomerase IIMIC = 0.05 - 0.25 mg/L2
Pyrazole carbothioamides S. aureus, E. coliMulti-targetMIC = 10 - 15 µg/mL3
Aryl amine pyrazole hybrids Gram-positive & Gram-negativeCell Membrane / SQRBroad growth inhibition4

Experimental Workflows & Protocols

Workflow Lib Compound Library MIC MIC/MBC Screening Lib->MIC Tox Cytotoxicity Profiling MIC->Tox Active Hits Mech Target Validation (SQR/Topo II) Tox->Mech High Selectivity Lead Lead Candidate Mech->Lead Confirmed MOA

High-throughput screening and validation workflow for novel pyrazole carboxamides.

Protocol A: Resazurin-Assisted Broth Microdilution Assay

Standard optical density (OD) readings often fail for pyrazole carboxamides because these highly lipophilic molecules can form micro-precipitates in aqueous media, mimicking bacterial turbidity and causing false-negative MIC values.

Causality & Self-Validation: To circumvent this, we utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) to stabilize the bacterial outer membrane, strictly control DMSO concentrations to ≤1% to prevent solvent toxicity, and employ resazurin dye. Resazurin is a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent resorufin) only in the presence of metabolically active cells, providing a self-validating confirmation of bacterial viability independent of compound precipitation.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized pyrazole carboxamides in 100% DMSO to create a 10 mg/mL master stock.

  • Intermediate Dilution: Dilute the stock in CAMHB to achieve the highest desired test concentration (e.g., 128 µg/mL), ensuring the DMSO concentration is exactly 2%.

  • Plate Setup:

    • Dispense 50 µL of CAMHB (containing 1% DMSO) into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the intermediate compound dilution to well 1.

    • Perform a 2-fold serial transfer (50 µL) from well 1 to well 11. Discard 50 µL from well 11.

    • Well 12 serves as the positive growth control (no compound, 1% DMSO).

  • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to all wells. The final well volume is 100 µL, containing 5×105 CFU/mL and a uniform 1% DMSO concentration.

  • Incubation & Readout: Incubate at 37°C for 16-20 hours. Add 10 µL of 0.015% aqueous resazurin to each well and incubate for an additional 1-2 hours. Record the MIC as the lowest concentration that remains entirely blue.

Protocol B: Succinate Dehydrogenase (SQR) Inhibition Kinetics

For compounds showing potent MIC values, target validation is mandatory.

Causality & Self-Validation: SQR is a membrane-bound complex. Without a mild non-ionic detergent, the enzyme remains sequestered in lipid vesicles, preventing lipophilic pyrazole carboxamides from reaching the binding pocket uniformly. We utilize 0.1% Triton X-100 to solubilize the membrane, ensuring reproducible zero-order kinetics. We measure SQR activity using 2,6-dichlorophenolindophenol (DCIP) as an artificial electron acceptor, which changes from blue to colorless upon reduction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Potassium phosphate (pH 7.4), 10 mM sodium succinate, 1 mM sodium azide (to block Complex IV), and 0.1% Triton X-100.

  • Reagent Mixing: In a 1 mL cuvette, combine 900 µL of assay buffer, 50 µL of 1 mM DCIP (final concentration 50 µM), and 10 µL of the test pyrazole carboxamide at varying concentrations.

  • Initiation: Add 40 µL of standardized bacterial membrane extract (containing active SQR) to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm using a UV-Vis spectrophotometer for 5 minutes at 30°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance curve. Plot fractional activity against compound concentration to determine the IC50​ and Ki​ values.

References

  • [[1]]() Discovery of N-benzoxazol-5-yl-pyrazole-4-carboxamides as nanomolar SQR inhibitors. PubMed / Elsevier Masson SAS.

  • 4Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science.

  • 3Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience.

  • 2Novel coumarin-pyrazole carboxamide derivatives as potential topoisomerase II inhibitors: Design, synthesis and antibacterial activity. PubMed / Elsevier Masson SAS.

Sources

Application

Application Note: Divergent Functionalization of Pyrazole Carboxylic Acids in Drug Discovery

Executive Summary & Mechanistic Context Pyrazole carboxylic acids are privileged scaffolds in modern medicinal chemistry, serving as critical precursors for a vast array of biologically active molecules. From the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Pyrazole carboxylic acids are privileged scaffolds in modern medicinal chemistry, serving as critical precursors for a vast array of biologically active molecules. From the development of potent P2Y14 receptor antagonists[1] to inhibitors of Helicobacter pylori dihydroorotate dehydrogenase[2], the functionalization of the carboxylic acid moiety—whether at the C3, C4, or C5 position—is a cornerstone of structure-activity relationship (SAR) exploration.

However, the functionalization of these substrates presents unique synthetic challenges. The electron-withdrawing nature of the pyrazole ring can deactivate the carboxylic acid toward standard coupling conditions, and the presence of an unprotected pyrazole nitrogen (NH) can lead to tautomerization or zwitterion formation. This guide details field-proven, mechanistically grounded protocols for the divergent functionalization of pyrazole carboxylic acids, focusing on amidation, Curtius rearrangements, and deoxofluorination.

Divergent Functionalization Pathways

The carboxylic acid handle on the pyrazole core can be transformed into diverse chemical spaces depending on the therapeutic target's requirements. The diagram below illustrates the primary synthetic trajectories utilized in contemporary drug development.

Functionalization Core Pyrazole Carboxylic Acid (R-COOH) Amide Amidation (HATU / PyBrOP) Core->Amide Amine, Base DMF, RT Curtius Curtius Rearrangement (DPPA, t-BuOH) Core->Curtius Base, Heat Toluene/t-BuOH Deoxo Deoxofluorination (SF4 / DAST) Core->Deoxo HF, Heat Sealed Tube Cross Decarboxylative Coupling (Pd/Cu Catalysis) Core->Cross Ar-X, Ligand High Temp

Divergent functionalization pathways for pyrazole carboxylic acids.

Quantitative Comparison of Activation Strategies

Selecting the correct activation strategy is critical for yield and purity. Standard carbodiimides (like EDC) often fail with unreactive pyrazole cores or electron-deficient anilines. The table below summarizes the optimal coupling reagents based on mechanistic causality.

Coupling Reagent / MethodIntermediate FormedRelative ReactivityCommon ByproductsIdeal Application Context
HATU / DIPEA O-At active esterVery HighTetramethylurea, HOAtHindered secondary amines, solid-phase synthesis[2]
PyBrOP / DIPEA Acyl phosphoniumHighPhosphine oxidesUnreactive anilines, electron-deficient amines[2]
SOCl₂ (Neat or DMF cat.) Acyl chlorideVery HighHCl, SO₂ (gases)Large-scale synthesis, robust pyrazole cores
EDC / HOBt O-Bt active esterModerateSoluble ureaStandard liquid-phase primary amine coupling

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amidation of Pyrazole-3-Carboxylic Acid

Context: For the synthesis of 5-amide-1H-pyrazole-3-carboxyl derivatives (e.g., P2Y14R antagonists), maintaining the electrostatic integrity of the target binding site is essential[1]. HATU is selected for its superior activation kinetics, which outcompetes potential side reactions such as pyrazole N-acylation.

Step-by-Step Methodology:

  • Substrate Activation: Dissolve the pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are critical; ambient moisture will rapidly hydrolyze the highly reactive O-At ester back to the starting carboxylic acid.

  • Base Addition: Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Causality: DIPEA deprotonates the carboxylic acid to initiate nucleophilic attack on the uronium salt of HATU. The steric bulk of DIPEA prevents it from acting as a competing nucleophile.

    • Self-Validation Checkpoint: After 10 minutes, quench a 5 µL aliquot into 100 µL of methanol. LC-MS analysis must reveal the mass of the methyl ester (formed by methanolysis of the O-At intermediate), confirming successful activation.

  • Amine Coupling: Add the target amine (1.2 eq) and allow the reaction to warm to room temperature (20 °C) with stirring for 2–4 hours.

    • Note: If coupling an unreactive support-bound aniline, substitute HATU with PyBrOP and heat to 50 °C[2].

  • Workup & Isolation: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (to partition DMF into the aqueous layer), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Curtius Rearrangement to Saturated Bioisosteres

Context: Converting a pyrazole-4-carboxylic acid to an amine is a powerful tactic for generating saturated bioisosteres, where the pyrazole acts as a rigid, metabolically stable spacer[3].

Step-by-Step Methodology:

  • Acyl Azide Formation: Suspend the pyrazole-4-carboxylic acid (1.0 eq) in a 1:1 (v/v) mixture of anhydrous toluene and tert-butanol (t-BuOH) at 0.1 M. Add Triethylamine (TEA) (1.5 eq) followed by Diphenylphosphoryl azide (DPPA) (1.1 eq).

    • Causality: DPPA safely generates the acyl azide in situ via a mixed anhydride intermediate, circumventing the need to handle explosive sodium azide salts.

  • Thermal Rearrangement: Fit the flask with a reflux condenser and a bubbler. Heat the reaction mixture to 90 °C under an inert argon atmosphere for 6 hours.

    • Causality: Thermal energy drives the expulsion of N₂ gas, triggering a concerted 1,2-shift to form an isocyanate intermediate. The t-BuOH co-solvent immediately traps the highly reactive isocyanate to yield a stable Boc-protected amine.

    • Self-Validation Checkpoint: Monitor the reaction bubbler. The onset of heating will cause steady effervescence (N₂ evolution). The complete cessation of bubbling serves as a reliable visual indicator that the acyl azide has been fully consumed.

  • Isolation: Concentrate the mixture under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM) and wash with 10% aqueous citric acid, followed by brine. Purify the Boc-amine via silica gel flash chromatography.

Protocol C: Deoxofluorination to Trifluoromethyl Pyrazoles

Context: The transformation of a pyrazole carboxylic acid into a trifluoromethyl (-CF₃) group drastically alters the molecule's lipophilicity and metabolic stability.

Step-by-Step Methodology:

  • Reagent Introduction: In a specialized Hastelloy or Teflon-lined autoclave, combine the pyrazole carboxylic acid (1.0 eq) with Sulfur Tetrafluoride (SF₄) (excess) and anhydrous Hydrogen Fluoride (HF) (catalytic).

  • Thermal Conversion: Seal the reactor and heat to 115 °C for 12 hours.

    • Causality: The reaction proceeds via an initial acyl fluoride intermediate. Because the electron-withdrawing pyrazole ring stabilizes this intermediate, elevated temperatures are strictly required to drive the complete substitution of the carbonyl oxygen with fluorine[4].

    • Self-Validation Checkpoint: ¹⁹F-NMR of the crude mixture should show a distinct singlet around -60 to -65 ppm, confirming the formation of the -CF₃ group, with the disappearance of the downfield acyl fluoride signal (~ +20 to +40 ppm).

References

  • Parallel Synthesis of Potent, Pyrazole-Based Inhibitors of Helicobacter pylori Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring Source: PMC - National Institutes of Health URL:[Link]

  • Deoxofluorination of (Hetero)aromatic Acids Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. As a Senior Application Scientist, I have designed this resource to provide field-proven insights and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. As a Senior Application Scientist, I have designed this resource to provide field-proven insights and solutions to common challenges encountered during this multi-step synthesis. This guide is structured as a series of frequently asked questions (FAQs) to directly address specific experimental issues, followed by detailed protocols and logical troubleshooting workflows.

Overview of the Synthetic Pathway

The synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is typically achieved through a three-step sequence:

  • Cyclocondensation: Formation of the pyrazole core via a Knorr-type synthesis to produce an ester intermediate.

  • Electrophilic Bromination: Selective bromination at the C4 position of the pyrazole ring.

  • Saponification: Hydrolysis of the ester to the final carboxylic acid product.

Each step presents unique challenges that can impact yield and purity. This guide will address them systematically.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination cluster_2 Step 3: Saponification Ketoester Ethyl 2-methyl-4-oxo-2-butenoate (or similar β-ketoester) Pyrazole_Ester Ethyl 5-methyl-1-phenyl-1H- pyrazole-3-carboxylate Ketoester->Pyrazole_Ester Acid Catalyst (e.g., Acetic Acid) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Pyrazole_Ester Bromo_Ester Ethyl 4-bromo-5-methyl-1-phenyl- 1H-pyrazole-3-carboxylate Pyrazole_Ester->Bromo_Ester NBS or Br2 (e.g., in DMF or CH2Cl2) Final_Product 4-bromo-5-methyl-1-phenyl- 1H-pyrazole-3-carboxylic acid Bromo_Ester->Final_Product 1. NaOH or KOH 2. H+ workup

Caption: General three-step synthetic workflow.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My initial cyclocondensation reaction to form the pyrazole ester core is giving a low yield or failing completely. What should I check?

A1: This is a common issue often rooted in reaction conditions or reactant quality. The Knorr pyrazole synthesis, which is the reaction of a 1,3-dicarbonyl compound with a hydrazine, is robust but sensitive to several factors.[1][2]

  • Causality & Explanation:

    • pH Control is Critical: The reaction mechanism involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1] This process is typically catalyzed by acid. Without an acid catalyst (like a few drops of glacial acetic acid), the reaction can be exceedingly slow. Conversely, strongly acidic conditions can lead to the protonation and deactivation of the hydrazine nucleophile.

    • Hydrazine Purity: Phenylhydrazine is susceptible to oxidation, often indicated by a dark red or brown coloration. Oxidized impurities can interfere with the reaction and introduce colored byproducts that complicate purification. Using freshly distilled or high-purity phenylhydrazine is recommended.

    • Regioselectivity: If you are using an unsymmetrical 1,3-dicarbonyl compound, there is a possibility of forming two different regioisomers.[3] The reaction's outcome is influenced by steric and electronic effects of the substituents on the dicarbonyl compound.[3] For the target molecule, starting with a precursor like ethyl 2-methyl-3-oxobutanoate generally directs the regioselectivity favorably.

  • Troubleshooting Steps:

    • Verify Reactant Quality: Use clear, pale-yellow phenylhydrazine. If it is dark, consider distillation under reduced pressure.

    • Optimize Catalysis: Add a catalytic amount of glacial acetic acid to your reaction mixture (typically in an ethanol solvent).[1]

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials. The reaction is often complete within a few hours under reflux.[1]

    • Control Temperature: While reflux is common, running the reaction at a slightly lower temperature for a longer duration can sometimes minimize side product formation.

Q2: I am struggling with the bromination at the C4 position. I'm either getting no reaction, or a mixture of products.

A2: Selective bromination of the pyrazole ring requires careful control of the electrophilicity of the brominating agent and the reaction conditions. The C4 position is electronically favorable for electrophilic substitution.[4]

  • Causality & Explanation:

    • Choice of Brominating Agent: Molecular bromine (Br₂) is a strong brominating agent and can lead to over-bromination or side reactions on the phenyl ring if conditions are not strictly controlled. N-Bromosuccinimide (NBS) is an excellent alternative as it provides a milder, controlled source of electrophilic bromine ("Br+"), significantly improving selectivity.[5]

    • Reaction Solvent and Temperature: Solvents like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) are commonly used. The reaction is exothermic, and heat can promote side reactions. Performing the addition of the brominating agent at a low temperature (e.g., 0 °C) is crucial to control the reaction rate and enhance selectivity.[5]

  • Troubleshooting Steps:

    • Switch to NBS: If you are using Br₂, switch to NBS for a more controlled reaction. Use a slight molar excess (e.g., 1.05-1.1 equivalents).

    • Temperature Control: Dissolve your pyrazole ester in the chosen solvent (e.g., DMF) and cool the solution to 0 °C in an ice bath before adding the NBS.[5] Add the NBS in small portions over 20-30 minutes to manage the exotherm.

    • Monitor by TLC/GC-MS: Track the reaction's progress carefully. Once the starting material is consumed, proceed immediately with the workup to prevent the formation of byproducts.

    • Workup Procedure: A typical workup involves quenching the reaction with water and extracting the product with an organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with an aqueous solution of sodium thiosulfate can remove any residual bromine.

Q3: The final saponification of the ester is incomplete, or I am losing my product during the acidic workup. What is happening?

A3: Ester hydrolysis (saponification) is generally straightforward but can have two main pitfalls: incomplete reaction and accidental decarboxylation of the product.[6][7]

  • Causality & Explanation:

    • Incomplete Hydrolysis: Saponification is a bimolecular reaction. Insufficient base (NaOH or KOH), low temperature, or short reaction times can lead to incomplete conversion. The ester is often a solid with limited solubility, which can also slow down the reaction. Using a co-solvent like ethanol or methanol with water can improve solubility and reaction rate.[8]

    • Product Decarboxylation: Pyrazole carboxylic acids, particularly those with certain substitution patterns, can be susceptible to decarboxylation (loss of CO₂) under harsh acidic conditions or upon heating.[9][10] During workup, adding a strong acid too quickly can create localized "hot spots" and pH extremes, promoting this unwanted side reaction.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: Use a significant excess of base (e.g., 4-5 equivalents of NaOH or KOH). Heat the mixture to reflux and monitor by TLC until the starting bromo-ester spot has completely disappeared. This may take 1-2 hours.[8]

    • Controlled Acidification: After hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly and with vigorous stirring, add dilute acid (e.g., 2M HCl) to protonate the carboxylate salt. Monitor the pH, aiming for a final pH of ~2-3 to ensure complete precipitation of the carboxylic acid product.[8]

    • Isolate Promptly: Once the product has precipitated, do not let it sit in the acidic solution for an extended period, especially at room temperature. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.[1]

Q4: How can I effectively purify the final product and confirm its identity?

A4: Proper purification is key to obtaining a high-quality final product. The primary method is recrystallization, and confirmation is best achieved through spectroscopic analysis.

  • Purification Strategy:

    • Recrystallization: The most common and effective method for purifying the final carboxylic acid. A mixed solvent system, such as ethanol/water or acetic acid/water, is often ideal. Dissolve the crude product in the minimum amount of hot solvent, then slowly cool to room temperature, followed by chilling in an ice bath to maximize crystal formation.

    • Washing: Before recrystallization, washing the crude solid with cold water can remove water-soluble impurities like inorganic salts from the workup. If NBS was used, a wash might also help remove succinimide.

  • Characterization:

    • NMR Spectroscopy: This is the most definitive method.

      • ¹H NMR: Expect to see signals for the methyl group (singlet, ~2.2-2.5 ppm), the aromatic protons of the phenyl group (multiplet, ~7.3-7.8 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm). Note that the pyrazole C4-H proton signal will be absent, confirming successful bromination.

      • ¹³C NMR: Will show distinct signals for all five carbons in the pyrazole ring, the methyl carbon, the carboxylic carbon, and the carbons of the phenyl ring.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound and show a characteristic isotopic pattern for the presence of one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

    • Infrared (IR) Spectroscopy: Look for a strong, broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
  • In a round-bottom flask, combine ethyl 2-methyl-4-oxo-2-butenoate (1.0 eq), phenylhydrazine (1.0 eq), and ethanol.

  • Add a catalytic amount of glacial acetic acid (approx. 5% of the volume of ethanol).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water. The product will often precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol if necessary.

Protocol 2: Synthesis of Ethyl 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
  • Dissolve the pyrazole ester from Protocol 1 (1.0 eq) in DMF in a round-bottom flask.

  • Cool the flask in an ice bath to 0 °C.

  • Add N-bromosuccinimide (NBS) (1.1 eq) in small portions over 30 minutes, ensuring the temperature remains below 5 °C.[5]

  • Stir the reaction at 0 °C for an additional 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers and wash with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
  • Suspend the bromo-ester from Protocol 2 (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (4.0 eq) and heat the mixture to reflux for 1-2 hours, monitoring by TLC for the disappearance of the starting ester.

  • Cool the now-clear solution in an ice bath.

  • Slowly add 2M HCl with vigorous stirring until the pH of the solution is ~2. A white precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Dry the product under vacuum at 40-50 °C.

Data Summary and Troubleshooting Logic

Parameter Step 1: Cyclocondensation Step 2: Bromination Step 3: Saponification
Key Reagents β-Ketoester, PhenylhydrazinePyrazole Ester, NBSBromo-Ester, NaOH
Solvent EthanolDMF or CH₂Cl₂Ethanol/Water
Catalyst/Additive Acetic AcidNoneNone
Temperature Reflux0 °C to RTReflux
Typical Yield 75-90%80-95%85-95%
Common Issue Low conversionOver-brominationIncomplete reaction
Primary Solution Add acid catalystUse NBS, control tempIncrease base/time

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start -> q1; q1 -> step1_issue [label=" Step 1 "]; q1 -> step2_issue [label=" Step 2 "]; q1 -> step3_issue [label=" Step 3 "];

step1_issue -> sol1a; step1_issue -> sol1b;

step2_issue -> sol2a; step2_issue -> sol2b;

step3_issue -> sol3a; step3_issue -> sol3b; }

Caption: A decision-making workflow for troubleshooting.

References

  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles.
  • BenchChem. (2025).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Boulton, B.E. (n.d.). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry.
  • ResearchGate. (2022).
  • Zeitschrift für Naturforschung B. (2007).
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.
  • Google Patents. (n.d.). Decarboxylation method of 3,5-bis(haloalkyl)
  • RSC Publishing. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Welcome to the technical support center for the synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, chemists, and professionals in drug development who are loo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, chemists, and professionals in drug development who are looking to improve the yield and purity of this key intermediate. Here, we will delve into the common challenges encountered during its synthesis, offering troubleshooting guides and frequently asked questions to navigate these issues effectively.

Understanding the Synthetic Pathway

The synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid typically proceeds through a multi-step sequence. A plausible and common route involves the cyclization of a β-ketoester with phenylhydrazine to form the pyrazole core, followed by bromination and subsequent hydrolysis of an ester group to yield the final carboxylic acid. Understanding the nuances of each step is critical for troubleshooting and optimization.

A Ethyl 2-methyl-3-oxobutanoate + Phenylhydrazine B Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate A->B Cyclization C Ethyl 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate B->C Bromination D 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid C->D Hydrolysis

Caption: A common synthetic route for 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Cyclization Step (Formation of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate)

Question: I am experiencing a low yield during the initial cyclization reaction between ethyl 2-methyl-3-oxobutanoate and phenylhydrazine. What are the likely causes and how can I improve the yield?

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incorrect pH The cyclization reaction is often acid-catalyzed. If the pH is too high, the reaction rate will be slow. If it's too low, side reactions may occur.The reaction is typically carried out in acetic acid or with a catalytic amount of a mineral acid like HCl. Optimize the acid concentration. Start with a catalytic amount and monitor the reaction progress by TLC.
Side Reactions Phenylhydrazine can undergo side reactions, and the diketone can form other products.Control the reaction temperature. Running the reaction at a lower temperature for a longer period can often minimize the formation of byproducts. Ensure the purity of your starting materials.
Inefficient Water Removal The reaction produces water, which can shift the equilibrium back towards the starting materials.Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if the reaction is run at elevated temperatures in a solvent like toluene.
Air Oxidation Phenylhydrazine is susceptible to air oxidation.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of phenylhydrazine.

Troubleshooting Workflow:

Start Low Cyclization Yield Check_pH Verify Reaction pH Start->Check_pH Check_Temp Assess Reaction Temperature Check_pH->Check_Temp Correct Optimize_Acid Optimize Acid Catalyst Check_pH->Optimize_Acid Incorrect Check_Purity Analyze Starting Material Purity Check_Temp->Check_Purity Optimal Control_Temp Lower Temperature, Increase Time Check_Temp->Control_Temp Too High Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Inert_Atmosphere Use Inert Atmosphere Check_Purity->Inert_Atmosphere Pure End Yield Improved Optimize_Acid->End Control_Temp->End Purify_SM->End Inert_Atmosphere->End

Caption: Decision tree for troubleshooting low cyclization yield.

Issue 2: Incomplete Bromination or Formation of Di-brominated Species

Question: During the bromination of ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate, I'm observing a mixture of starting material, the desired mono-brominated product, and a di-brominated impurity. How can I improve the selectivity?

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry of Brominating Agent Using too little brominating agent will result in incomplete reaction, while an excess can lead to di-bromination.Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br2). Start with 1.0-1.1 equivalents and monitor the reaction closely by TLC or LC-MS.
Reaction Temperature Higher temperatures can increase the rate of di-bromination.Perform the bromination at a lower temperature. For example, if using Br2 in acetic acid, conduct the reaction at 0-5 °C.
Choice of Brominating Agent and Solvent The reactivity of the brominating agent and the polarity of the solvent can influence selectivity.N-Bromosuccinimide (NBS) in a solvent like CCl4 or CH3CN with a radical initiator (e.g., AIBN or benzoyl peroxide) can sometimes offer better selectivity for mono-bromination compared to elemental bromine.
Slow Addition of Brominating Agent Adding the brominating agent too quickly can create localized high concentrations, promoting over-bromination.Add the brominating agent dropwise over an extended period to maintain a low concentration in the reaction mixture.

Experimental Protocol for Selective Mono-bromination:

  • Dissolve ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30-60 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete when the starting material spot is no longer visible.

  • Upon completion, quench the reaction by pouring the mixture into a cold aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Issue 3: Difficulty in Hydrolyzing the Ester to the Carboxylic Acid

Question: The final hydrolysis step of the ethyl ester to the carboxylic acid is either very slow or results in decomposition of the product. What are the best conditions for this transformation?

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Steric Hindrance The ester group may be sterically hindered, making it less susceptible to hydrolysis.Use more forcing reaction conditions, such as a higher concentration of base (e.g., 2-4 M NaOH or KOH) and/or a higher reaction temperature. The addition of a co-solvent like ethanol or THF can improve solubility and reaction rate.
Product Degradation The pyrazole ring system can be sensitive to harsh basic or acidic conditions, especially at elevated temperatures.If basic hydrolysis leads to decomposition, consider acidic hydrolysis (e.g., using a mixture of acetic acid and HCl). Monitor the reaction carefully and try to keep the temperature as low as possible while still achieving a reasonable reaction rate.
Incomplete Reaction The reaction may not be going to completion due to equilibrium.Use a large excess of water and ensure efficient mixing. If using a biphasic system, a phase-transfer catalyst may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the progress of these reactions?

A1: Thin-layer chromatography (TLC) is an excellent and rapid method for routine monitoring. For more quantitative analysis and to check for the presence of closely related impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. 1H NMR spectroscopy is essential for structural confirmation of the intermediates and the final product.

Q2: Are there any specific safety precautions I should take during the bromination step?

A2: Yes. Bromine is highly corrosive, toxic, and volatile. Always handle liquid bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a quenching agent, such as a sodium bisulfite solution, readily available in case of a spill. N-Bromosuccinimide (NBS) is a safer alternative to liquid bromine as it is a solid and easier to handle.

Q3: Can I use a different starting β-ketoester?

A3: Yes, the choice of the β-ketoester will determine the substituent at the 3-position of the pyrazole ring. For the synthesis of the title compound, an acetoacetic ester derivative is required. Using a different ester (e.g., methyl or tert-butyl) instead of the ethyl ester is also possible and may offer advantages in the final hydrolysis step. For instance, a tert-butyl ester can often be cleaved under milder acidic conditions.

Q4: What is the typical appearance of the final product, 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid?

A4: The final product is typically a white to off-white solid. The exact appearance may vary depending on the purity. It is advisable to confirm the identity and purity of the final compound using techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

References

  • Synthesis of pyrazole derivatives and their biological activity. Journal of the Indian Chemical Society. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Ester hydrolysis. Wikipedia. Available at: [Link]

Troubleshooting

Technical Support Center: A Guide to Preventing Debromination in Pyrazole Reactions

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating side reaction of debrominati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating side reaction of debromination during the functionalization of pyrazoles. Losing a carefully installed bromine atom can derail a synthetic route, leading to yield loss and complex purification challenges.

This document moves beyond simple protocols to provide a deeper understanding of the mechanisms behind debromination and offers a structured, field-tested approach to troubleshooting and prevention.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific issues encountered during pyrazole coupling reactions in a practical question-and-answer format.

Q1: I'm performing a Suzuki-Miyaura coupling on a 4-bromopyrazole, and a significant portion of my starting material is being converted to the simple, debrominated pyrazole. What is the likely cause, and how can I prevent this?

A1: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1] The core of the problem is the formation of a palladium-hydride (Pd-H) species, which effectively reduces your bromopyrazole instead of coupling it.[1] This Pd-H intermediate can originate from various sources, including the solvent, base, or trace water impurities.[1][2][3]

To suppress this unwanted reaction, a systematic optimization of your reaction conditions is necessary. The goal is to make the desired cross-coupling catalytic cycle kinetically faster than the competing debromination cycle.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Debromination Observed in Suzuki-Miyaura Coupling ligand Step 1: Change Ligand Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). [1] start->ligand base Step 2: Modify Base Use a weaker, non-nucleophilic base (e.g., K₂CO₃, K₃PO₄). [3] ligand->base If debromination persists temp Step 3: Reduce Temperature Lowering the temperature can disfavor the debromination pathway. [1, 3] base->temp If debromination persists solvent Step 4: Check Solvent Ensure anhydrous conditions. Consider toluene or dioxane. [1, 5] temp->solvent If debromination persists result Desired Coupling Product solvent->result Optimized Conditions

Caption: A logical workflow for troubleshooting debromination.

Key Optimization Parameters:

  • Ligand Selection: The choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) can be suboptimal. Switching to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is the most effective first step.[2] These ligands accelerate the rate-limiting reductive elimination step of the desired coupling, allowing the product to form before debromination can occur.[1] In some cases, ligand choice can even be used to selectively couple at the C4 position, which is typically less reactive.[4][5]

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote debromination.[1] Consider switching to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1]

  • Solvent and Additives: Ensure you are using high-quality, anhydrous solvents, as water can be a source of protons for the hydrodehalogenation.[3] While some water is often necessary in a cosolvent system (e.g., dioxane/water) for Suzuki reactions, excessive amounts can be detrimental.[2][3]

  • Temperature Control: High reaction temperatures can increase the rate of the debromination side reaction.[2] Attempt the reaction at the lowest temperature that still allows for a reasonable conversion rate to the desired product.

Q2: My Buchwald-Hartwig amination of a bromopyrazole is failing due to debromination. Are the troubleshooting steps the same as for a Suzuki coupling?

A2: The underlying cause—hydrodehalogenation via a Pd-H species—is the same, but the optimization strategy for Buchwald-Hartwig amination has its own nuances. The choice of amine coupling partner and the specific base/ligand combination are critically important.

Core Strategy: The primary goal is to facilitate the C-N reductive elimination, which is often the turnover-limiting step. Bulky, electron-rich biaryl monophosphine ligands are essential as they promote this final step, outcompeting the debromination pathway.[1][6]

ParameterRecommendation for Buchwald-Hartwig AminationRationale
Ligand Use bulky biarylphosphine ligands (e.g., BrettPhos, XPhos).[7][8]These ligands stabilize the palladium center and accelerate the C-N bond-forming reductive elimination step.[1]
Base Use a strong, non-nucleophilic base like LHMDS or NaOtBu.[9]A strong base is required for the deprotonation of the amine to form the active nucleophile.
Solvent Aprotic, non-polar solvents like toluene or dioxane are preferred.[1]These solvents often minimize the formation of Pd-H species compared to more polar options like DMF.[3][10]
Catalyst Use a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles).[1]Pre-catalysts can offer better control over the active catalyst concentration and reduce side reactions.
Q3: I have an N-unsubstituted bromopyrazole, and debromination is a persistent issue. Would protecting the pyrazole nitrogen help?

A3: Absolutely. For N-unsubstituted pyrazoles (and related heterocycles like pyrroles), dehalogenation can be a major problem.[11] The acidic N-H proton can interfere with the catalytic cycle in several ways. Protection of the pyrazole nitrogen is a highly effective strategy to suppress this side reaction.[11][12]

  • Recommended Protecting Group: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is robust enough to survive many coupling conditions but can be easily removed with acid.[13] Interestingly, in some Suzuki coupling conditions, the Boc group has been observed to be removed in situ after successfully preventing debromination.[11][12]

  • Mechanism of Improvement: N-protection prevents the formation of pyrazolate anions under basic conditions, which can alter the electronic properties of the ring and potentially coordinate to the palladium center in an undesirable manner. It also removes the acidic proton, a potential source for quenching organometallic intermediates or participating in side reactions.

The Mechanism of Debromination: A Competing Cycle

Understanding the debromination mechanism is key to preventing it. It is not a separate, unrelated process but a parasitic catalytic cycle that competes directly with your desired transformation.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Debromination Cycle pd0 Pd(0)Lₙ oa Oxidative Addition (Ar-Pd(II)-Br) pd0->oa Ar-Br trans Transmetalation (Ar-Pd(II)-R) oa->trans R-B(OH)₂ re Reductive Elimination trans->re re->pd0 product Ar-R Product re->product pd0_2 Pd(0)Lₙ pdh Formation of Pd-H Species pd0_2->pdh Hydride Source (Solvent, Base, H₂O) oa_2 Oxidative Addition (Ar-Pd(II)-Br) pdh->oa_2 Ar-Br re_2 Reductive Elimination oa_2->re_2 re_2->pd0_2 side_product Ar-H (Debrominated) re_2->side_product

Caption: Competing catalytic cycles in palladium-catalyzed reactions.

The critical step in the undesired cycle is the formation of a palladium-hydride (Pd-H) species.[1] This can happen when the Pd(0) catalyst reacts with a "hydride source" in your reaction mixture. Once formed, this Pd-H species can react with your bromopyrazole in a sequence of oxidative addition and reductive elimination to yield the debrominated product (Ar-H).[1]

Frequently Asked Questions (FAQs)
  • Q: How does the halogen's identity (Cl, Br, I) affect the likelihood of dehalogenation?

    • A: The propensity for dehalogenation generally follows the trend of C-X bond strength: I > Br > Cl. Aryl iodides are the most susceptible to dehalogenation, while aryl chlorides are the most robust.[14][15] Consequently, if debromination is an insurmountable issue with a bromopyrazole, switching to the analogous chloropyrazole can be a viable strategy, although it will require a more active catalyst system to achieve coupling.[2]

  • Q: Can high temperatures cause debromination even without a catalyst?

    • A: Bromopyrazoles are generally thermally stable compounds. For example, some energetic materials based on dinitropyrazoles show decomposition temperatures well above 300 °C.[16] Similarly, other polynitrogenated heterocycles can be stable above 260 °C.[17] Thermal decomposition leading to debromination under typical reaction conditions (e.g., 80-120 °C) is highly unlikely without the involvement of a catalyst or other reactive species.

  • Q: Are there alternatives to palladium catalysts that are less prone to causing debromination?

    • A: Copper-catalyzed coupling reactions (e.g., Ullmann-type reactions) can be an alternative. Modern protocols using diamine ligands have made copper catalysis much milder and more functional-group tolerant than historical methods.[18][19] While not immune to side reactions, the mechanistic pathways are different from palladium catalysis and may offer a solution in particularly challenging cases.

Protocol: Optimized Suzuki-Miyaura Coupling of 1-Benzyl-4-bromo-1H-pyrazole

This protocol incorporates best practices to minimize the risk of debromination.

Materials:

  • 1-benzyl-4-bromo-1H-pyrazole

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add 1-benzyl-4-bromo-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • In a glovebox, add the XPhos Pd G3 catalyst (0.02 equiv).

  • Seal the flask, remove from the glovebox, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References
  • The Journal of Organic Chemistry. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. 2019. Available from: [Link]

  • Tetrahedron Letters. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. 2002. Available from: [Link]

  • The Journal of Organic Chemistry. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. 2019. Available from: [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates | Request PDF. Available from: [Link]

  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Molecules. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. 2021. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Accounts of Chemical Research. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. 2021. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]

  • Reddit. significant dehalogenation in stille coupling. 2019. Available from: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available from: [Link]

  • Angewandte Chemie International Edition. Mechanism of the Homogeneous Suzuki–Miyaura Reaction. Available from: [Link]

  • Chemical Communications. Diamine Ligands in Copper-Catalyzed Reactions. 2011. Available from: [Link]

  • ResearchGate. (PDF) Copper-Catalyzed Coupling Reactions. 2016. Available from: [Link]

  • Molecules. Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework. 2019. Available from: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Welcome to the Process Chemistry Technical Support Center. This guide is designed for scientists and drug development professionals scaling up the synthesis of the critical building block, 4-bromo-5-methyl-1-phenyl-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for scientists and drug development professionals scaling up the synthesis of the critical building block, 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

Below, you will find process flow visualizations, mechanistic troubleshooting FAQs, and self-validating step-by-step protocols designed to ensure high yield, safety, and purity on a multi-kilogram scale.

Process Overview & Synthetic Pathway

The synthesis consists of three highly reliable stages: cyclocondensation to form the pyrazole core, regioselective electrophilic bromination, and saponification of the ester [1].

SynthPathway A Ethyl acetopyruvate + Phenylhydrazine B Ethyl 5-methyl-1-phenyl -1H-pyrazole-3-carboxylate A->B Step 1: Cyclocondensation (EtOH, AcOH, u0394) C Ethyl 4-bromo-5-methyl -1-phenyl-1H-pyrazole-3-carboxylate B->C Step 2: Bromination (NBS, DMF, 20u00B0C) D 4-bromo-5-methyl-1-phenyl -1H-pyrazole-3-carboxylic acid C->D Step 3: Saponification (NaOH, then HCl)

Three-step synthetic pathway for 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

Troubleshooting & FAQs

Stage 1: Cyclocondensation (Pyrazole Core Formation)

Q1: Why do we observe a mixture of regioisomers (1,3- vs 1,5-substitution), and how can we drive selectivity toward the 5-methyl-1-phenyl isomer? A: The reaction of ethyl acetopyruvate with phenylhydrazine can theoretically yield two regioisomers. Causality dictates that the more nucleophilic nitrogen (NH-NH₂) of phenylhydrazine will preferentially attack the most electrophilic center. By controlling the temperature (starting at 0 °C) and using a catalytic amount of glacial acetic acid, you favor the kinetic attack on the ketone carbonyl over the ester-adjacent carbonyl, ensuring high regioselectivity for the 5-methyl-1-phenyl isomer [1].

Q2: How should we manage the exotherm during the cyclocondensation on a pilot scale? A: Pyrazole ring formation is highly exothermic. On scale, the surface-area-to-volume ratio decreases, making batch heat dissipation inefficient [2]. You must use a jacketed reactor with a controlled, subsurface addition profile for phenylhydrazine. Monitor the internal reaction temperature—not just the jacket temperature. If the internal temperature exceeds 20 °C during addition, the feed must be automatically paused.

Stage 2: Electrophilic Bromination (C4-Position)

Q3: Liquid bromine (Br₂) is standard for small-scale bromination. Why is N-Bromosuccinimide (NBS) strictly recommended for scale-up? A: Liquid bromine poses severe inhalation hazards, requires specialized scrubbing for the highly corrosive HBr off-gas, and its addition is difficult to control thermally. NBS is a solid, allowing for portion-wise addition or slurry feeding. It provides a slower, more selective electrophilic halogenation, mitigating the violent exotherm associated with Br₂[3].

Q4: We are seeing radical side-reactions (e.g., bromination of the 5-methyl group) when using NBS. How do we prevent this? A: Radical bromination (Wohl-Ziegler type) occurs if the reaction is exposed to intense UV light, peroxides, or high heat. To ensure strictly electrophilic aromatic substitution at the C4 position, conduct the reaction in opaque reactors, keep the temperature strictly below 25 °C, and avoid radical initiators. The pyrazole C4 position is highly activated by the adjacent nitrogen atoms, so electrophilic bromination proceeds readily without forcing conditions.

ExothermLogic Start Initiate NBS Addition Check Internal Temp > 25u00B0C? Start->Check Action1 Pause Addition & Max Jacket Cooling Check->Action1 Yes Action2 Continue Slow Subsurface Feed Check->Action2 No Action1->Check Temp Stabilized Monitor Monitor via HPLC Action2->Monitor Complete

Decision tree for managing exothermic risks during the scale-up bromination step.

Stage 3: Saponification & Isolation

Q5: During the hydrolysis of the ethyl ester, the final product precipitates as a gummy solid instead of a filterable powder. What is the cause? A: This is a classic crystallization failure caused by rapid acidification. If HCl is added too quickly to the sodium salt solution at a low temperature, the local supersaturation spikes, causing the product to "oil out" (liquid-liquid phase separation) before it can nucleate into crystals. To resolve this, add the acid slowly at an elevated temperature (40–50 °C) to induce proper thermodynamic nucleation, then cool slowly to 0–5 °C to maximize crystal yield.

Reagent Selection Data

To optimize the bromination step, review the quantitative and qualitative data comparing standard halogenating agents.

Table 1: Comparison of Halogenating Agents for Scale-Up

ReagentActive HalogenExotherm PotentialSelectivity (C4-position)Scale-Up SuitabilityByproduct Management
Br₂ (Liquid) Br⁺Very HighModerate (Risk of over-bromination)PoorGenerates highly corrosive HBr gas; requires heavy scrubbing.
NBS (Solid) Br⁺ModerateExcellentExcellentSuccinimide is easily washed away with water during workup.
DBDMH (Solid) Br⁺Low-ModerateGoodGoodDimethylhydantoin requires slightly more rigorous aqueous washing.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps until the In-Process Control (IPC) parameters are met.

Protocol 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

Objective: Construct the pyrazole core with strict regiocontrol [1].

  • Preparation: Charge a jacketed reactor with ethanol (10 volumes) and ethyl acetopyruvate (1.0 equiv). Cool the mixture to 0–5 °C.

  • Catalysis: Add glacial acetic acid (0.1 equiv). Causality: Mild acid catalysis activates the ketone carbonyl without fully protonating the hydrazine, ensuring rapid, selective imine formation.

  • Addition: Feed phenylhydrazine (1.05 equiv) via a subsurface probe over 2 hours. Maintain internal temperature < 15 °C.

  • Cyclization: Once addition is complete, warm the reactor to 75 °C (reflux) for 2 hours to drive the dehydrative cyclization.

  • Self-Validation (IPC): Remove a 0.5 mL aliquot. Analyze via HPLC (254 nm). Validation Metric: Proceed to workup only when ethyl acetopyruvate is < 1.0% area.

  • Workup: Concentrate the mixture under vacuum. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the product as a solid.

Protocol 2: Synthesis of Ethyl 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

Objective: Regioselective electrophilic bromination without radical side-reactions [3].

  • Preparation: Charge the reactor with the product from Protocol 1 (1.0 equiv) and N,N-Dimethylformamide (DMF, 5 volumes). Cool to 10–15 °C.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 equiv) in 5 equal portions over 1 hour. Causality: Portion-wise addition of solid NBS prevents thermal runaways and limits the instantaneous concentration of reactive bromine species, preventing di-bromination.

  • Self-Validation (IPC): Stir for 2 hours at 20 °C. Quench a 0.5 mL aliquot with 10% Na₂S₂O₃ and analyze via HPLC. Validation Metric: Proceed only when the starting material is < 0.5% area.

  • Workup: Slowly add purified water (15 volumes) to the reactor while stirring vigorously. Causality: DMF is highly water-miscible. The addition of water sharply decreases the solubility of the brominated product, forcing it to precipitate cleanly and leaving the succinimide byproduct dissolved. Filter the resulting solid and wash with cold water.

Protocol 3: Synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Objective: Saponification and controlled crystallization of the final active pharmaceutical ingredient (API) intermediate.

  • Saponification: Charge the reactor with the product from Protocol 2 (1.0 equiv), Tetrahydrofuran (THF, 4 volumes), and 2M NaOH aqueous solution (3.0 equiv). Stir at 40 °C for 3 hours.

  • Self-Validation (IPC): Analyze the aqueous layer via HPLC. Validation Metric: Proceed only when the ester peak is completely absent.

  • Solvent Removal: Distill off the THF under reduced pressure. Causality: Removing the organic solvent prevents the final acid from partitioning into a mixed organic phase or oiling out during the subsequent acidification.

  • Crystallization: Adjust the temperature of the aqueous solution to 45 °C. Slowly add 2M HCl dropwise until the pH reaches 2.0. Causality: High-temperature acidification ensures the product nucleates as a crystalline solid rather than an amorphous gum.

  • Isolation: Cool the slurry slowly to 5 °C over 2 hours. Filter the white crystalline powder, wash with cold water, and dry under vacuum at 50 °C to constant weight.

References

  • Design, Synthesis, and Biological Evaluation of N,N-Disubstituted-4-arylthiazole-2-methylamine Derivatives as Cholesteryl Ester Transfer Inhibitors. PMC (nih.gov).
  • strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. Benchchem.
  • 3-Bromo-1H-pyrazole|Building Block for R&D. Benchchem.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Halogenated Pyrazoles: A Comparative Analysis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous approved drugs, spanning therapeutic areas such as inflammation, oncology, and infectious diseases.[1] The strategic functionalization of the pyrazole core allows for the fine-tuning of its physicochemical and pharmacological properties. Among the various modifications, halogenation has emerged as a powerful tool to enhance the therapeutic potential of pyrazole-based compounds. This guide provides a comparative analysis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid against other halogenated pyrazoles, offering insights into their structure-activity relationships and potential applications in drug development.

Synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: A Plausible Synthetic Route

Experimental Protocol: Synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Step 1: Synthesis of Ethyl 2-methyl-3-oxobutanoate

  • To a solution of ethyl acetoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0°C.

  • After stirring for 30 minutes, add methyl iodide dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield ethyl 2-methyl-3-oxobutanoate.

Step 2: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

  • Dissolve ethyl 2-methyl-3-oxobutanoate and phenylhydrazine in glacial acetic acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude pyrazole ester.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.

Step 3: Bromination of the Pyrazole Ring

  • Dissolve the pyrazole ester from Step 2 in a suitable solvent such as chloroform or acetic acid.

  • Add N-bromosuccinimide (NBS) in portions at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain ethyl 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the bromo-ester from Step 3 in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux for several hours until the ester is completely hydrolyzed.

  • Cool the reaction mixture and acidify with a dilute mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

Structure-Activity Relationship (SAR) and Comparative Analysis

The biological activity of a pyrazole derivative is intricately linked to the nature and position of its substituents. Halogenation, in particular, can significantly influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby modulating its interaction with biological targets.

The Influence of Halogenation on Biological Activity

The introduction of a halogen atom onto the pyrazole ring can have profound effects on the compound's biological profile. In many cases, halogenation enhances potency and selectivity. For instance, studies on pyrazole derivatives as inhibitors of various enzymes have shown that the presence of a halogen can lead to improved binding affinity.

Comparative Analysis of Halogenated Pyrazoles

While direct comparative experimental data for 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is limited, we can infer its potential activity by examining structurally related compounds. The following table summarizes the biological activities of various halogenated pyrazoles, providing a basis for a comparative discussion.

Compound/ClassHalogenPosition of HalogenBiological Target/ActivityKey FindingsReference
4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid Bromo4Anti-inflammatory, AnalgesicExhibits biological activity, suggesting potential for interaction with inflammatory pathways.[3]
N-(4-Bromophenyl)acetamide Pyrazoles BromoPhenyl substituentN-formyl peptide receptors (FPRs) agonistThe 4-bromophenylacetamide fragment is crucial for activity, but the pyrazole scaffold may not be optimal for FPR agonism.[4]
Pyrazole-4-carboxamides Fluoro, ChloroPhenyl substituentFungicidal (Succinate Dehydrogenase Inhibitors)Halogen substitution on the phenyl ring significantly influences antifungal activity.[5]
5-phenyl-1H-pyrazole-3-carboxylic acid amides Bromo (on indazole)Indazole substituentAntifungalThe bromo-indazole derivative showed high antifungal activity.[6]

Based on the available data for analogous compounds, the 4-bromo substitution in the target molecule is expected to enhance its lipophilicity, which can improve cell membrane permeability. The position of the bromine atom at the 4-position of the pyrazole ring is a common feature in many biologically active pyrazoles. The 1-phenyl and 5-methyl groups will also contribute to the overall shape and steric bulk of the molecule, influencing its binding to a specific biological target. The carboxylic acid at the 3-position provides a key site for hydrogen bonding and potential salt formation, which can be critical for receptor interaction.

Hypothetical Biological Evaluation Workflow

To ascertain the specific biological activity of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid and compare it with other halogenated pyrazoles, a systematic experimental workflow would be necessary.

Caption: A hypothetical workflow for the synthesis, biological evaluation, and comparative analysis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

Discussion and Future Perspectives

The analysis of structurally related compounds suggests that 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid holds promise as a biologically active molecule. The presence of the bromo substituent at the 4-position, combined with the other functional groups, provides a unique chemical entity that warrants further investigation. Future studies should focus on its synthesis and subsequent screening against a panel of biological targets, particularly those where other halogenated pyrazoles have shown activity, such as protein kinases, inflammatory enzymes, and microbial targets.

A direct comparison with other halogenated pyrazoles, including chloro, fluoro, and iodo analogs, would be invaluable in elucidating the specific role of the halogen atom in modulating the biological activity. Such studies would not only define the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of halogenated pyrazoles, guiding the design of future drug candidates.

Conclusion

While direct experimental data for 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is not yet available in the public domain, a comprehensive analysis of the pyrazole scaffold and the influence of halogenation allows for informed predictions about its potential biological activity. This guide has provided a plausible synthetic route, a framework for its biological evaluation, and a comparative analysis based on the established principles of medicinal chemistry. The exploration of this and other novel halogenated pyrazoles will undoubtedly continue to be a fruitful area of research for the discovery of new and effective therapeutic agents.

References

  • Smolecule. (2023, August 15). Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4.
  • PMC. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • PMC. (n.d.).
  • Fluorochem. (n.d.). 4-Bromo-5-methoxy-1-methyl-1h-pyrazole-3-carboxylic acid.
  • MDPI. (2022, May 12).
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Neuroquantology. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL).
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • Google Patents. (n.d.). WO2021034904A1 - Process for the preparation of carboxylic acid derivatives of 3-bromo-4,5-dihydro-1h-pyrazoles.
  • Santa Cruz Biotechnology. (n.d.). 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid | CAS 82231-52-5.
  • ACS Publications. (2004, October 1).
  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry.
  • Frontier Specialty Chemicals. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid.
  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubMed. (2013, July 15).
  • Sigma-Aldrich. (n.d.). 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | 1239734-54-3.
  • De Gruyter. (2025, October 25). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2.
  • NextSDS. (n.d.). 4-BROMO-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.
  • PubMed. (2024, September 12). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.
  • ACS Publications. (2024, December 16).
  • PubMed. (2024, September 7).

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Comparative

A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of Pyrazole Derivatives

For Immediate Release [City, State] – As the significance of pyrazole derivatives in medicinal chemistry and materials science continues to expand, the unambiguous confirmation of their chemical structures has become mor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – As the significance of pyrazole derivatives in medicinal chemistry and materials science continues to expand, the unambiguous confirmation of their chemical structures has become more critical than ever.[1][2] This guide offers a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography—providing researchers, scientists, and drug development professionals with the insights needed to select and apply the most effective methods for structural elucidation.

The diverse pharmacological activities of pyrazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, are intrinsically linked to their three-dimensional structures.[1] Therefore, precise structural characterization is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and materials.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the in-depth structural analysis of pyrazole derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a comprehensive picture of the molecular framework.

Key Insights from NMR:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The N-H proton of the pyrazole ring typically appears as a broad signal in the 10-14 ppm range.[3]

  • ¹³C NMR: Reveals the number of non-equivalent carbons. The chemical shifts of C3 and C5 are particularly sensitive to the substituent and the tautomeric form present.[4][5] For instance, in 3(5)-aryl pyrazoles, the carbon bearing the aryl group can have distinct chemical shifts depending on whether it is C3 or C5, allowing for the determination of the major tautomer in solution and the solid state.[4]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out the connectivity of the pyrazole ring and its substituents.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.[3][6][7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule.[8]

Challenges and Solutions in Pyrazole NMR:

A common challenge in the NMR analysis of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism , where the N-H proton rapidly exchanges between the two nitrogen atoms.[3][5] This can lead to averaged signals or the presence of two distinct sets of signals if the exchange is slow on the NMR timescale.[3][5]

  • Expert Tip: Variable Temperature (VT) NMR is an invaluable experiment to study this dynamic process. As the temperature is lowered, the rate of exchange decreases, often leading to the resolution of separate signals for each tautomer.[3]

dot graph "Annular_Tautomerism_in_Pyrazoles" { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Annular tautomerism in N-unsubstituted pyrazoles.

Comparative Data: Typical NMR Chemical Shifts for Pyrazole Derivatives
Nucleus Position Typical Chemical Shift (ppm) Notes
¹HN-H10.0 - 14.0Often broad; disappears upon D₂O exchange.[3]
H3/H57.5 - 8.5Highly dependent on substituents and tautomeric form.
H46.3 - 6.8Typically a triplet in unsubstituted pyrazole.[9]
¹³CC3/C5130 - 155Very sensitive to substitution and tautomerism.[4][5]
C4100 - 110Less affected by tautomerism compared to C3/C5.[4]

Note: These are general ranges and can vary significantly based on the specific substituents and solvent used.

Experimental Protocol: Unambiguous Structure Elucidation using 2D NMR
  • Sample Preparation: Dissolve 15-20 mg of the purified pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum to identify all proton signals.

  • HSQC: Run a phase-sensitive, multiplicity-edited HSQC experiment to establish all one-bond C-H correlations.[3]

  • HMBC: Acquire an HMBC spectrum optimized for a long-range coupling constant of 8-10 Hz to identify multi-bond correlations, which are key for connecting molecular fragments and assigning quaternary carbons.[3]

  • NOESY/ROESY: If stereochemistry is a question, perform a NOESY or ROESY experiment to determine through-space proton-proton proximities.

  • Data Analysis: Integrate the information from all spectra to build a complete and self-consistent structural assignment.

dot graph "NMR_Workflow_for_Pyrazole_Structure_Elucidation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", fontcolor="#4285F4", fontsize=9];

} caption: Workflow for pyrazole structure confirmation using NMR.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight of pyrazole derivatives and for gaining structural insights through the analysis of their fragmentation patterns.

Key Fragmentation Pathways for Pyrazoles:

Under electron ionization (EI), pyrazoles typically undergo two main fragmentation processes:

  • Expulsion of HCN: This can occur from both the molecular ion ([M]⁺•) and the [M-H]⁺ ion.[10]

  • Loss of N₂: This fragmentation is characteristic of the [M-H]⁺ ion.[10]

The relative prominence of these pathways is influenced by the nature and position of substituents on the pyrazole ring.[10] For example, the presence of certain substituents can lead to alternative fragmentation routes becoming dominant.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward method for identifying the presence of key functional groups in pyrazole derivatives.

Characteristic IR Absorptions:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretching3100 - 3500 (can be broad)[11][12]
C=NStretching (in-ring)1580 - 1620[11][13]
C=CStretching (in-ring)1450 - 1550[13]
C-HAromatic Stretching3000 - 3100[13]

While IR provides valuable information about the functional groups present, it is generally not sufficient on its own for complete structure determination or for distinguishing between isomers.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state.[1] It reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding crystal packing and solid-state properties.[1][14]

The crystal structures of pyrazole derivatives can vary significantly depending on the substituents, leading to different crystal systems and space groups.[1] This technique is the gold standard for confirming the absolute structure, including the specific tautomeric form present in the crystal lattice.[15]

A Comparative Overview of Spectroscopic Techniques for Pyrazole Analysis
Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity, stereochemistry, dynamic processes (e.g., tautomerism) in solution.Provides the most comprehensive structural information in solution.Can be complex to interpret, especially with tautomers or impurities.[3] Requires relatively larger sample amounts.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, small sample requirement.Isomers can be difficult to distinguish without fragmentation analysis.
IR Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Unambiguous 3D structure in the solid state, including absolute stereochemistry and intermolecular interactions.[1]The "gold standard" for definitive structural confirmation.Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not be the same as in solution.
Conclusion

A multi-technique approach is often the most robust strategy for the comprehensive structural characterization of pyrazole derivatives. NMR spectroscopy, with its array of 1D and 2D experiments, stands as the primary tool for detailed structural elucidation in solution. Mass spectrometry provides essential confirmation of molecular weight and complementary structural information through fragmentation analysis. IR spectroscopy offers a quick check for key functional groups, while X-ray crystallography provides the ultimate, unambiguous structural determination in the solid state. By understanding the strengths and limitations of each technique, researchers can confidently and accurately confirm the structures of novel pyrazole derivatives, paving the way for advancements in medicine and materials science.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.
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  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry.
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  • Aguilar-Parrilla, F., Claramunt, R. M., López, C., Sanz, D., Limbach, H.-H., & Elguero, J. (1994). High-Resolution Solid-State 13C and 15N NMR Spectroscopy of Pyrazole and 3,5-Dimethylpyrazole Adsorbed on Alumina and Silica. The Journal of Physical Chemistry, 98(35), 8752–8760.
  • Carrión, M. D., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58–61.
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  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • Relevant NMR couplings observed in NOESY and HMBC spectra of 8... - ResearchGate.
  • The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations - ResearchGate.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC.
  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate.
  • Relevant ¹H-¹³C HMBC, ¹H-¹³C LR-HSQMBC, ¹H-¹³C H2BC, ¹H-¹⁵N HMBC, ¹H-¹H... - ResearchGate.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC.
  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - RSC Publishing. (2025).
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate.
  • How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra? - ResearchGate. (2015).

Sources

Validation

Introduction: The Strategic Value of the Pyrazole Pharmacophore

Title: Comparative Study of Antifungal Pyrazole Compounds: Efficacy, Mechanisms, and Preclinical Workflows In the landscape of modern antifungal drug development, the rapid emergence of multi-drug-resistant (MDR) fungal...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of Antifungal Pyrazole Compounds: Efficacy, Mechanisms, and Preclinical Workflows

In the landscape of modern antifungal drug development, the rapid emergence of multi-drug-resistant (MDR) fungal pathogens—particularly Candida auris, Candida glabrata, and Aspergillus fumigatus—has critically compromised the clinical efficacy of standard therapies like fluconazole. The primary drivers of this resistance are the overexpression of drug efflux pumps (e.g., Cdr1) and point mutations within the ERG11 gene[1].

As a Senior Application Scientist overseeing preclinical antifungal pipelines, I have observed a strategic pivot toward the pyrazole scaffold (a five-membered 1,2-diazole ring). Unlike traditional triazoles, pyrazole derivatives offer highly tunable spatial geometries and lipophilicity. Recent comparative studies demonstrate that functionalizing the pyrazole ring (e.g., via methoxyl, trifluoromethyl, or carboxamide substitutions) not only enhances binding affinity to the target enzymes but also successfully evades recognition by fungal efflux pumps[1][2].

Mechanistic Pathways: Beyond Simple CYP51 Inhibition

The primary mechanism of action for most azole-class drugs is the inhibition of Sterol 14-α Demethylase (CYP51 / Erg11) , a cytochrome P450 enzyme critical for converting lanosterol to ergosterol. Pyrazole derivatives coordinate directly with the heme iron in the active site of CYP51. This blockade halts ergosterol biosynthesis, leading to the accumulation of toxic 14α-methylated sterols that catastrophically disrupt the fungal cell membrane[1][3].

However, recent structural innovations have yielded pyrazole compounds with a dual mode of action . For example, specific pyrazole/pyrrole carboxamides have been engineered to simultaneously inhibit Succinate Dehydrogenase (SDH) in the mitochondrial respiratory chain, effectively crippling the pathogen's energy production alongside membrane disruption[4].

Pathway Pyrazole Novel Pyrazole Derivatives Erg11 Erg11 (CYP51) Enzyme Pyrazole->Erg11 Inhibits (Heme Binding) SDH Succinate Dehydrogenase Pyrazole->SDH Inhibits (Dual Action) Apoptosis Fungal Cell Death SDH->Apoptosis ROS Accumulation Lanosterol Lanosterol ToxicSterols Toxic 14α-methyl Sterols Lanosterol->ToxicSterols When Erg11 Blocked Ergosterol Ergosterol Lanosterol->Ergosterol Normal Pathway Membrane Membrane Disruption ToxicSterols->Membrane Ergosterol->Membrane Maintains Integrity Membrane->Apoptosis

Figure 1: Dual-action mechanism of advanced pyrazole derivatives disrupting fungal survival.

Comparative Efficacy Data

To objectively evaluate the clinical potential of these novel compounds, we benchmark their Minimum Inhibitory Concentrations (MIC) or Half-Maximal Effective Concentrations (EC50) against established reference standards. The data summarized below illustrates how specific structural modifications dictate pathogen selectivity and potency.

Compound ClassRepresentative DerivativeTarget Pathogen(s)MIC / EC50Reference StandardMechanistic Advantage
Pyrazole-methoxyl triazoles Compounds 7 & 10C. albicans, C. glabrataMIC: ≤0.125 - 0.5 µg/mLFluconazole (Resistant strains: 2.0 - 16.0 µg/mL)Bypasses Cdr1 efflux pumps; overcomes ERG11 mutations[1].
Coumarin-linked pyrazoles Pyrazole 16 (CF3-substituted)Candida albicansMIC: 7.81 µg/mLFluconazole / Penicillin GThe electron-withdrawing CF3 group enhances lipophilicity and membrane penetration[2].
Pyrazole/pyrrole carboxamides Compound Q18Colletotrichum camelliaeEC50: 6.0 mg/LStandard SDHIsExhibits dual inhibition of both SDH and ergosterol biosynthesis[4].
Pyrazole-pyrido-pyrimidines Compound 4nCandida albicansMIC: 200 µg/mLGriseofulvinDemonstrates notable anti-biofilm properties alongside ergosterol inhibition[3].

Standardized Experimental Methodologies

Robust drug development requires self-validating assay systems. As an application scientist, I mandate the following standardized protocols to ensure that observed antifungal activity is a true reflection of the drug's mechanism, free from artifactual interference.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol strictly adheres to CLSI M27-A3 guidelines for yeast susceptibility testing[5].

  • Causality & Rationale: We utilize RPMI 1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0. RPMI lacks the antagonistic peptide components found in complex media that can artificially bind to drugs. MOPS is critical because it maintains a physiological pH at 35°C in ambient air; using bicarbonate buffers would require a CO2 incubator, introducing unnecessary variables into the high-throughput screening process.

  • Step-by-Step Methodology:

    • Inoculum Standardization: Suspend fungal colonies in sterile saline. Adjust the optical density spectrophotometrically at 530 nm to achieve a stock of 1×106 to 5×106 CFU/mL. Why? Visual McFarland standards are subjective; spectrophotometry prevents the "inoculum effect," where artificially high cell densities dilute the effective drug concentration.

    • Drug Dilution: Prepare serial two-fold dilutions of the pyrazole compound in 100% DMSO, then dilute 1:50 in RPMI 1640 to ensure the final DMSO concentration in the well does not exceed 1% (preventing solvent toxicity).

    • Inoculation & Incubation: Dispense 100 µL of the drug medium and 100 µL of the diluted inoculum ( 103 CFU/mL final) into 96-well microtiter plates. Incubate at 35°C for 24–48 hours.

    • Endpoint Reading: For fungistatic azoles/pyrazoles, trailing growth is common because the depletion of pre-synthesized cellular ergosterol takes time. Therefore, the MIC is defined as the lowest concentration resulting in a 50% reduction in turbidity compared to the drug-free growth control.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay

To validate that CYP51 is the specific target, we must quantify the depletion of membrane ergosterol in treated cells[3].

  • Causality & Rationale: Fungal cells must be treated with sub-MIC concentrations of the pyrazole compound (e.g., MIC/4 or MIC/8). If lethal concentrations are used, all metabolic processes halt, making it impossible to distinguish specific CYP51 inhibition from general cytotoxicity. Alcoholic potassium hydroxide (KOH) is utilized to saponify the complex lipid bilayers, releasing esterified sterols into an organic solvent (heptane) for extraction.

  • Step-by-Step Methodology:

    • Treatment: Inoculate 50 mL of Sabouraud Dextrose Broth containing sub-MIC levels of the pyrazole compound with a standardized fungal suspension. Incubate with shaking (150 rpm) at 35°C for 18 hours.

    • Harvest & Saponification: Centrifuge the cells, wash with sterile water, and record the wet weight. Add 3 mL of 25% alcoholic KOH solution to the pellet. Vortex vigorously and incubate in an 85°C water bath for 1 hour to saponify the lipids.

    • Extraction: Allow the tubes to cool. Add 1 mL of sterile water and 3 mL of high-performance liquid chromatography (HPLC)-grade heptane. Vortex for 3 minutes to partition the highly lipophilic ergosterol into the upper organic (heptane) layer.

    • Quantification: Transfer the heptane layer to a quartz cuvette. Scan spectrophotometrically between 240 nm and 300 nm. Ergosterol exhibits a characteristic four-peak absorption profile (with a primary peak at 281.5 nm). A flattening of these peaks relative to the untreated control confirms the specific inhibition of the ergosterol pathway.

Workflow Synthesis Pyrazole Library Synthesis & Characterization InVitro In Vitro Susceptibility (Broth Microdilution MIC/MFC) Synthesis->InVitro High-Throughput Screening Toxicity Cytotoxicity Profiling (Vero / HepG2 Cell Lines) InVitro->Toxicity Select Active Compounds MoA Mechanism of Action Validation Toxicity->MoA High Selectivity Index (SI) ErgosterolAssay Ergosterol Quantification (Spectrophotometry / LC-MS) MoA->ErgosterolAssay Docking Molecular Docking (CYP51 / SDH Targets) MoA->Docking Lead Lead Candidate Selection & In Vivo Trials ErgosterolAssay->Lead Target Confirmed Docking->Lead Binding Verified

Figure 2: Standardized preclinical workflow for validating pyrazole antifungal candidates.

Conclusion

The comparative data underscores the pyrazole ring as an exceptional scaffold for next-generation antifungals. By strategically introducing electron-withdrawing groups (like CF3) or bulky methoxyl-triazole side chains, researchers can successfully bypass efflux pump-mediated resistance and achieve potent, targeted inhibition of fungal CYP51 and SDH enzymes. Adhering to stringent, self-validating experimental protocols—from MOPS-buffered microdilution to sub-MIC ergosterol quantification—ensures that these promising in vitro results translate reliably into robust in vivo clinical candidates.

References

  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives Source: ACS Omega URL:[Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthesis and antifungal evaluation of novel triazole derivatives bearing a pyrazole-methoxyl moiety Source: University of Otago / OUR Archive URL:[Link]

  • Novel coumarin linked pyrazoles, thiazoles, and thiadiazoles: synthetic strategies and in vitro antimicrobial investigation Source: Taylor & Francis Online URL:[Link]

  • Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae Source: Journal of Agricultural and Food Chemistry / ACS Publications URL:[Link]

Sources

Comparative

Structure-activity relationship (SAR) of pyrazole carboxamides

Structure-Activity Relationship (SAR) of Pyrazole Carboxamides: A Comparative Guide to Next-Generation FXR Antagonists Executive Summary Farnesoid X Receptor (FXR, NR1H4) is a master transcriptional regulator of bile aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Pyrazole Carboxamides: A Comparative Guide to Next-Generation FXR Antagonists

Executive Summary

Farnesoid X Receptor (FXR, NR1H4) is a master transcriptional regulator of bile acid, lipid, and cholesterol homeostasis[1]. While early drug development focused heavily on FXR agonists, emerging evidence indicates that antagonizing FXR transcriptional activity offers a potent therapeutic avenue for cholestasis, hypercholesterolemia, and related metabolic syndromes[1].

As a Senior Application Scientist in nuclear receptor drug discovery, I have evaluated numerous chemotypes. Historically, researchers relied on steroid-based antagonists like Z-guggulsterone, which suffer from off-target effects and poor pharmacokinetic profiles[2]. The discovery of 1,3,4-trisubstituted-pyrazole carboxamides represents a paradigm shift, offering non-steroidal, highly potent, and selective FXR antagonism[1].

This guide objectively compares the baseline commercial pyrazole carboxamide hit (Compound E16 ) with the highly optimized lead derivative, Compound 4j , detailing the SAR rationale and the self-validating experimental protocols used to benchmark their performance[1][3].

Mechanistic Rationale & SAR Optimization

The pyrazole carboxamide scaffold provides a rigid, modular core ideal for probing the FXR ligand-binding domain (LBD). The optimization from the initial high-throughput screening hit (E16) to the advanced lead (4j) was driven by specific structural modifications designed to maximize receptor affinity[1]:

  • The Pyrazole Core (N1-C3): The N1 and C3 positions dictate the orientation of the molecule within the hydrophobic pocket of the FXR-LBD. Replacing smaller alkyl groups with bulky, hydrophobic moieties (e.g., 3-methoxybenzyl at N1 and 3-methoxyphenyl at C3) significantly enhanced Van der Waals interactions with the receptor cavity[1].

  • The Amide Linker & F2 Moiety: The morpholinosulfonyl aniline group was retained because the sulfonyl oxygen atoms act as critical hydrogen bond acceptors with the LBD backbone. This anchors the antagonist and prevents the conformational closure of Helix 12, which is strictly required for co-activator recruitment[1].

SAR_Workflow Hit Initial Hit (E16) IC50: 47 nM N1 N1 Position Add 3-Methoxybenzyl Hit->N1 Hydrophobic Optimization C3 C3 Position Add 3-Methoxyphenyl Hit->C3 Steric Tuning Amide Amide Linker Morpholinosulfonyl aniline Hit->Amide Retained for Affinity Lead Optimized Lead (4j) IC50: 7.5 nM N1->Lead C3->Lead Amide->Lead

SAR optimization from hit E16 to lead 4j.

Comparative Performance Data

To objectively evaluate the efficacy of the optimized pyrazole carboxamide (4j) against the baseline hit (E16) and the traditional steroidal antagonist (Z-guggulsterone), we benchmarked them across biochemical and cell-based assays[1][2]. Compound 4j demonstrates a nearly 6-fold improvement in binding affinity and a 5.5-fold improvement in functional antagonism compared to E16, with zero detectable cytotoxicity[1][3].

CompoundStructural ClassFXR Binding IC50 (nM)Cell-Based Antagonism IC50 (µM)Cytotoxicity / Agonism
Z-guggulsterone Steroidal~5000>10.0Moderate / Partial Agonist
Compound E16 Pyrazole Carboxamide (Baseline)47.02.62None / None
Compound 4j Pyrazole Carboxamide (Optimized)7.5 0.468 None / None

Experimental Methodologies: Self-Validating Systems

In drug discovery, a single assay is never sufficient. We employ an orthogonal, self-validating testing cascade: a biochemical assay confirms direct target engagement, while a cell-based reporter assay validates functional phenotypic outcomes.

Protocol 1: FXR Biochemical TR-FRET Binding Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time-delayed measurement eliminates short-lived background autofluorescence from the compounds. This ensures an exceptionally high signal-to-noise ratio when measuring the displacement of a fluorescent co-activator peptide.

  • Reagent Preparation: Prepare a master mix containing GST-tagged FXR-LBD (5 nM) and a terbium-labeled anti-GST antibody (2 nM) in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM NaCl, 0.1% BSA, 1 mM DTT).

  • Tracer Addition: Add a fluorescein-labeled SRC-1 co-activator peptide (100 nM). In the absence of an antagonist, the basal conformation of FXR allows peptide binding, generating a high FRET signal.

  • Compound Incubation: Dispense test compounds (E16, 4j) in a 10-point dose-response titration (0.1 nM to 10 µM) into a 384-well plate. Incubate for 2 hours at room temperature to reach binding equilibrium.

  • Detection & Analysis: Read the plate on a multi-mode microplate reader using an excitation of 340 nm and dual emission at 495 nm and 520 nm. Calculate the IC50 based on the dose-dependent decrease in the 520/495 emission ratio, which indicates the antagonist physically displacing the co-activator[1].

Protocol 2: Cell-Based FXR Antagonistic Luciferase Assay

Causality: While TR-FRET proves binding, it does not prove cellular efficacy. A luciferase reporter driven by an FXR-response element (FXRE) is employed to provide a direct, quantifiable readout of transcriptional repression, validating that the biochemical binding translates to functional antagonism in a living cell.

  • Cell Culture & Transfection: Plate CV-1 cells (lacking endogenous FXR) in 96-well plates. Co-transfect with a human FXR expression plasmid, an RXRα expression plasmid, and an FXRE-driven firefly luciferase reporter plasmid using a lipid-based transfection reagent.

  • Agonist Stimulation: 24 hours post-transfection, stimulate the cells with a known FXR agonist (e.g., GW4064 at EC80 concentration) to induce a high baseline of luciferase expression.

  • Antagonist Treatment: Simultaneously treat the cells with varying concentrations of the pyrazole carboxamides (4j or E16). Include a vehicle control (0.1% DMSO).

  • Lysis & Quantification: After 24 hours of incubation, lyse the cells using a passive lysis buffer. Add luciferin substrate and measure luminescence. The antagonistic IC50 is derived from the concentration-dependent reduction in luminescence, confirming the compound's ability to block agonist-induced transcription[1].

Mechanism of Action Visualization

The ultimate goal of FXR antagonism via is the repression of I-BABP (Ileal Bile Acid Binding Protein) expression, which triggers a metabolic shift resulting in the reduction of serum cholesterol.

FXR_Pathway BA Bile Acids (Endogenous Agonists) FXR FXR-LBD (Farnesoid X Receptor) BA->FXR Activates (Agonism) Antagonist Compound 4j (Pyrazole Carboxamide) Antagonist->FXR Blocks (Antagonism) Corepressor Corepressor Recruitment FXR->Corepressor Conformational Change IBABP I-BABP Expression (Repressed) Corepressor->IBABP Transcriptional Repression Cholesterol Serum Cholesterol Reduction IBABP->Cholesterol Metabolic Shift

Mechanism of FXR antagonism by Compound 4j leading to cholesterol reduction.

References

  • Yu, D. D., Lin, W., Forman, B. M., & Chen, T. (2014). Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor. Bioorganic & Medicinal Chemistry, 22(11), 2919-2938. URL:[Link]

  • Yang, L., Broderick, D., Jiang, Y., & Maier, C. S. (2014). Farnesoid X receptor-LBD ligand interactions studied by hydrogen/deuterium exchange mass spectrometry: Insights into the antagonism of the hypolipidemic agent Z-guggulsterone. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(9), 1684-1694. URL:[Link]

Sources

Validation

A Comparative Guide to the Purity Analysis of Synthesized 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid

Introduction: The Criticality of Purity in Pharmaceutical Intermediates In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Unwanted chemicals present in starting materials and intermediates, even in trace amounts, can impact the stability, therapeutic effect, and safety of the final drug product.[1] The compound 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in the synthesis of various biologically active molecules. Its molecular integrity is paramount, as impurities introduced at this stage can carry through to the final API, potentially leading to unforeseen toxicities or reduced potency.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this specific pyrazole derivative. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to construct a robust, self-validating analytical workflow that ensures the quality and consistency required for regulatory scrutiny and successful drug development. The International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for impurities in new drug substances, provide the regulatory framework for this endeavor, defining thresholds for reporting, identification, and qualification of impurities.[2][3][4][5]

Overall Analytical Workflow for Purity Determination

A multi-faceted approach, leveraging the strengths of different analytical techniques, is essential for a conclusive purity assessment. No single method can simultaneously provide structural confirmation, detect all potential impurity types (organic, inorganic, residual solvents), and deliver an accurate quantitative value. The following workflow illustrates a logical and comprehensive strategy.

Purity_Analysis_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Complementary & Orthogonal Analysis cluster_3 Final Reporting Sample Synthesized Sample Received Visual Visual & Physical Inspection (Color, Appearance) Sample->Visual GCMS Residual Solvent Analysis (Headspace GC-MS) Sample->GCMS Solvent Content EA Elemental Composition Verification (CHN Analysis) Sample->EA Empirical Formula Solubility Solubility Testing (Selection of Diluent) Visual->Solubility HPLC Primary Purity & Quantification (RP-HPLC with UV Detection) Solubility->HPLC LCMS Identity Confirmation & Impurity Mass Determination (LC-MS) Solubility->LCMS NMR Definitive Structure Elucidation & Purity Confirmation (¹H and ¹³C NMR) Solubility->NMR FTIR Functional Group Confirmation (FTIR Spectroscopy) Solubility->FTIR HPLC->LCMS Characterize Peaks Report Consolidated Purity Report & Certificate of Analysis HPLC->Report Quantitative Purity LCMS->Report Impurity m/z NMR->Report Structural Confirmation FTIR->Report Identity Confirmation GCMS->Report Solvent Content EA->Report Empirical Formula

Caption: A comprehensive workflow for the purity analysis of a synthesized pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Reverse-Phase HPLC (RP-HPLC) is the predominant technique for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy for a wide range of organic molecules.[6] For 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, its aromatic rings and carboxylic acid moiety make it an ideal candidate for retention and separation on a C18 stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobic interactions with the phenyl and pyrazole rings, providing robust retention.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for heterocyclic compounds. The gradient allows for the elution of potential impurities with a wide range of polarities.

  • pH Modifier: A small amount of acid (e.g., formic or trifluoroacetic acid) is added to the aqueous mobile phase. This suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, well-defined chromatographic peak and preventing peak tailing.[7]

  • Detection: UV detection is chosen, as the conjugated aromatic system of the pyrazole derivative exhibits strong chromophores, leading to high sensitivity. A photodiode array (PDA) detector is preferred to assess peak purity spectrally.

Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimized wavelength from UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in a 50 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner.

  • System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the theoretical plates are ≥ 2000, and the tailing factor is ≤ 2.0.[8]

  • Analysis: Inject the sample solution and integrate all peaks. Calculate purity based on the area percent method.

Data Presentation: HPLC Purity Analysis
Retention Time (min)Peak AreaArea %Potential Identity
4.815,6700.08Starting Material
9.219,450,80099.71Main Compound
11.529,2000.15Unknown Impurity 1
13.111,7000.06Unknown Impurity 2
Total 19,507,370 100.00

Liquid Chromatography-Mass Spectrometry (LC-MS): For Identity and Impurity Elucidation

While HPLC-UV provides quantitative data, it offers no definitive structural information. LC-MS is the gold standard for confirming molecular weight and providing crucial clues for identifying unknown impurities.[9][10] The presence of bromine in the target molecule makes MS particularly powerful, as its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear fingerprint.[11]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, medium-molecular-weight compounds like our target analyte. Analysis in both positive and negative ion modes is recommended, although the carboxylic acid will likely ionize best in negative mode ([M-H]⁻).

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, is preferred.[1] HRMS provides a highly accurate mass measurement, which allows for the confident determination of the elemental composition of the parent ion and its fragments, a critical step in identifying unknowns.[12]

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC or UHPLC system coupled to an ESI-HRMS detector.

  • Chromatographic Conditions: The same method as the HPLC protocol can be used to correlate peaks. The only change required is to ensure the mobile phase additives (formic acid) are volatile and MS-compatible.

  • MS Conditions:

    • Ionization Mode: ESI, negative and positive.

    • Mass Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Acquisition: Full scan mode. For impurity identification, tandem MS (MS/MS) can be performed on impurity peaks to induce fragmentation and gain structural information.[13]

Data Presentation: LC-MS Analysis
RT (min)Experimental m/z ([M-H]⁻)Calculated m/z ([M-H]⁻)Δ (ppm)Proposed FormulaNotes
9.2294.9771 / 296.9750294.9772 / 296.9752-0.3 / -0.7C₁₁H₈BrN₂O₂⁻Main Compound . Isotopic pattern confirms presence of one Br atom.
11.5215.0615215.0618-1.4C₁₁H₉N₂O₂⁻Corresponds to de-brominated impurity.
Visualizing Impurity Identification: A Hypothetical Fragmentation Pathway

The structural elucidation of an unknown impurity often relies on interpreting its MS/MS fragmentation pattern. By comparing the fragmentation of the impurity to that of the main compound, a structural hypothesis can be formed.

Fragmentation_Pathway Parent Parent Ion [M-H]⁻ m/z 294.9771 Frag1 Loss of COOH (-45 Da) Parent->Frag1 Frag2 Loss of Br (-79 Da) Parent->Frag2 Ion1 Fragment Ion m/z 250.9872 Frag1->Ion1 Ion2 Fragment Ion m/z 215.0615 Frag2->Ion2

Caption: Hypothetical MS/MS fragmentation of the target compound in negative ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic compounds.[14] While HPLC and LC-MS can suggest purity and identity, only NMR provides a detailed map of the molecule's atomic connectivity. Both ¹H and ¹³C NMR are essential. ¹H NMR is used to analyze the hydrogen atoms, providing information on functional groups and proton environments, while ¹³C NMR probes the carbon skeleton of the molecule.[15] For purity assessment, the absence of unexpected signals in the spectra is a strong indicator of high purity.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that completely dissolves the sample is chosen. DMSO-d₆ is often a good choice for carboxylic acids as the acidic proton is observable.

  • Techniques: A standard ¹H spectrum provides quantitative information (via integration) on the relative number of protons. A ¹³C spectrum confirms the number of unique carbon environments. Advanced 2D NMR techniques (like COSY and HSQC) can be used if the structure is unknown or complex.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Analysis:

    • ¹H NMR: Assign all proton signals. Integrate the peaks; the ratios should correspond to the number of protons in the structure. Look for any small, unassignable peaks, which would indicate impurities.

    • ¹³C NMR: Assign all carbon signals. The number of peaks should match the number of unique carbons in the molecule.

Data Interpretation: NMR Purity Assessment

A clean ¹H NMR spectrum of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid would show distinct signals for the phenyl protons, the methyl protons, and the carboxylic acid proton. The purity is assessed by comparing the integration of the main compound's signals to any extraneous peaks. If an impurity is present at 0.5%, its proton signals would have an integral value that is 0.5% of the corresponding integral for the main compound's signals.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis (or combustion analysis) provides the mass percentages of carbon, hydrogen, and nitrogen (CHN) in a compound. This technique offers a fundamental check on the empirical formula and serves as an excellent orthogonal method for purity verification.[16] It is particularly effective at detecting inorganic impurities or residual solvents that may not be visible by HPLC-UV or NMR.[16]

Causality Behind Experimental Choices:

  • This is a destructive technique that provides a bulk analysis of the sample. The results are compared against the theoretical percentages calculated from the molecular formula. A close match (typically within ±0.4%) is strong evidence of high purity and correct elemental composition.[12]

Experimental Protocol: CHN Analysis
  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh ~2 mg of the dry sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Calculation: The instrument software calculates the percentage of C, H, and N in the sample.

Data Presentation: Elemental Analysis
ElementCalculated %Found %Deviation %
Carbon (C)44.4744.31-0.16
Hydrogen (H)3.053.09+0.04
Nitrogen (N)9.439.38-0.05

The data shows excellent agreement between the calculated and found values, supporting the assigned molecular formula and indicating the absence of significant elemental impurities.

Comparison of Analytical Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC-UV Quantification of purity and impuritiesHigh precision, high sensitivity, robust, excellent for routine QC.[6]Provides relative purity (area %), requires reference standards for absolute quantification, limited structural information.
LC-MS Molecular weight confirmation, impurity identificationHigh specificity, provides molecular weight of impurities, fragmentation data aids in structural elucidation.[17]Response factors can vary significantly, making it less accurate for quantification without specific standards.
NMR Unambiguous structure confirmationProvides definitive structural information, can be used for quantitative analysis (qNMR), detects a wide range of impurities.[14]Lower sensitivity compared to HPLC/MS, complex mixtures can be difficult to interpret.[14]
Elemental Analysis Empirical formula verification, bulk purityOrthogonal to chromatographic methods, detects inorganic impurities and changes in elemental composition.[16]Not suitable for identifying or quantifying individual impurities, requires a relatively pure sample for meaningful results.

Conclusion: An Integrated Strategy for Assured Purity

The purity analysis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid demands a multi-technique, orthogonal approach to ensure the highest degree of confidence. While RP-HPLC serves as the primary tool for routine purity testing and quantification, its findings must be validated and expanded upon by other methods.

LC-MS is indispensable for confirming the molecular identity of the main peak observed in HPLC and is the most powerful tool for proposing the structures of unknown impurities. NMR spectroscopy provides the ultimate, unambiguous confirmation of the molecular structure and serves as a crucial cross-check for purity, capable of detecting impurities that may not be apparent by other means. Finally, elemental analysis offers a fundamental verification of the empirical formula, ensuring the bulk sample is free from non-chromophoric or inorganic contaminants.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and robust purity profile. This not only satisfies stringent regulatory requirements but also upholds the principles of scientific integrity, ensuring that high-quality intermediates form the foundation of safe and effective medicines.

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (n.d.).
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ResearchGate. (2018, July 5). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
  • ICH. (2006, June 6). Q3B(R2) Guideline.pdf.
  • ACS Publications. (2016, August 18). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry.
  • PubMed. (2016, September 20). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Lab Manager. (2026, March 14). API Purity Testing: Using Titrators for Pharmaceutical Compliance.
  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • MDPI. (2024, August 26). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate.
  • ResearchGate. (n.d.). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds.
  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing.
  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
  • Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs.
  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing.
  • NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • Nagavara. (2026, March 3). Structural Elucidation of Organic Compounds Using ¹H NMR + ¹³C NMR.
  • ResearchGate. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • International Journal of Pharmaceutical Sciences and Research. (2017, August 1). Characterization and Validation of Impurities Related to Pharmaceutical Bulk Drug (API) by Using Some Analytical Techniques.
  • ResearchGate. (n.d.). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • RSC Publishing. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. DOI:10.1039/D1QI01379C.
  • PMC. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications.
  • ANVISA. (2017, July 24). Resolution of the Collegiate Board - RDC Nº. 166.
  • University of California, Davis. (n.d.). 3.2 Determining Empirical and Molecular Formulas.
  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • NIH. (n.d.). An International Study Evaluating Elemental Analysis. PMC.
  • SIELC Technologies. (2018, February 17). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • LCGC International. (2025, November 27). Analytical Method Validation: Back to Basics, Part II.
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Web Pages. (n.d.). 3.2 Determination of Chemical Formulas C H N.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)...
  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • Chemistry LibreTexts. (2026, January 27). 3.5: Empirical Formulas from Analysis.
  • NIH. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • transparencia.cmcamacari.ba.gov.br. (n.d.). Basic 1h And 13c Nmr Spectroscopy.
  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid.
  • ACS Publications. (2021, October 27). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry.
  • IJTSRD. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • PubChemLite. (n.d.). 4-bromo-5-methyl-1h-pyrazole-3-carboxylic acid.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • CymitQuimica. (n.d.). CAS 69464-98-8: 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine.

Sources

Comparative

Structural Confirmation of Pyrazole Carboxylic Acids: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

The Structural Complexity of Pyrazole Carboxylic Acids In modern drug discovery, pyrazole carboxylic acids serve as privileged pharmacophores. They are critical in the development of highly selective chemotherapeutics, s...

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Author: BenchChem Technical Support Team. Date: March 2026

The Structural Complexity of Pyrazole Carboxylic Acids

In modern drug discovery, pyrazole carboxylic acids serve as privileged pharmacophores. They are critical in the development of highly selective chemotherapeutics, such as indirect zinc-interfering Carbonic Anhydrase XII inhibitors[1], and non-covalent protein-protein interaction antagonists, such as KEAP1:NRF2 inhibitors[2].

However, confirming the exact 3D structure of these molecules presents a unique analytical challenge. Pyrazole rings exhibit annular tautomerism (rapid proton exchange between nitrogen atoms), while the carboxylic acid moiety acts as both a strong hydrogen-bond donor and acceptor. Together, these functional groups drive the formation of complex supramolecular networks—such as quasi-linear ribbons, catemers, and cyclic dimers—often resulting in dynamic proton disorder within the solid state[3].

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative structural elucidation modalities, providing a field-proven framework for resolving the structural ambiguity of pyrazole carboxylic acids.

Comparative Analysis of Structural Elucidation Modalities

While routine 1D/2D Solution NMR and Mass Spectrometry (MS) are sufficient for confirming 2D connectivity and purity, they fail to capture the absolute 3D conformation and solid-state hydrogen-bonding networks of pyrazole carboxylic acids. Fast proton exchange on the NMR timescale in solution obscures tautomeric states.

To achieve absolute structural confirmation, researchers must rely on SCXRD, often orthogonally validated by Solid-State NMR (ssNMR).

Table 1: Performance Comparison of Structural Confirmation Methods
Analytical Modality3D Resolution & Absolute ConfigurationHydrogen-Bond MappingTautomer DifferentiationSample Requirement
Single-Crystal X-ray Diffraction (SCXRD) Sub-Angstrom (<1.2 Å) Excellent (Static) Limited (Cannot distinguish dynamic vs. static disorder)High-quality single crystal
Solid-State NMR (ssNMR) Low (Requires computational modeling)ModerateExcellent (Resolves fast degenerate proton transfers)Polycrystalline powder
Solution NMR None (Ensemble average)Poor (Disrupted by solvent)Poor (Fast exchange averages signals)Soluble compound
Computational (ab initio / DFT) PredictivePredictivePredictiveNone (In silico)

Experimental Workflow: Structural Elucidation Logic

The optimal approach to structural confirmation is not a single technique, but a self-validating system where SCXRD provides the spatial coordinates and ssNMR resolves the dynamic electronic states.

G N1 Synthesized Pyrazole Carboxylic Acid N2 Solution NMR & MS (Primary Screen) N1->N2 Dissolution N3 X-Ray Crystallography (SCXRD) N1->N3 Single Crystal Growth N4 Solid-State NMR (ssNMR) N1->N4 Powder Sample N5 2D Connectivity Confirmed N2->N5 N6 3D Structure & H-Bond Network N3->N6 N7 Dynamic Proton Disorder Resolved N4->N7 N5->N3 3D Ambiguity Remains N6->N4 Unresolved Tautomeric State

Structural elucidation workflow combining SCXRD and ssNMR for pyrazole carboxylic acids.

Methodology: SCXRD Protocol for Pyrazole Carboxylic Acids

To ensure scientific integrity, the SCXRD protocol must be designed to account for the unique thermodynamic behavior of these heterocycles.

Step 1: Thermodynamic Crystallization
  • Action: Dissolve the synthesized pyrazole carboxylic acid in a miscible, polar protic solvent system (e.g., water-ethanol 1:1 v/v). Allow for slow evaporation at ambient temperature[3].

  • Causality: Pyrazole carboxylic acids possess competing hydrogen-bond donors and acceptors. Rapid precipitation kinetically traps the molecules, leading to amorphous phases with proton defects[3]. Slow evaporation operates under thermodynamic control, allowing the molecules to self-assemble into highly ordered quasi-linear ribbons or cyclic dimers.

Step 2: Cryogenic Data Collection
  • Action: Mount the crystal on a diffractometer equipped with a microfocus Mo-Kα radiation source (λ = 0.71073 Å)[4]. Cool the sample to 150 K using a nitrogen cryostream prior to data collection[3].

  • Causality: Collecting data at cryogenic temperatures (150 K) minimizes atomic thermal vibrations, drastically reducing the size of thermal ellipsoids. This is critical for accurately locating the weak electron density of hydrogen atoms participating in the O-H···N and O···H-N bridges. Furthermore, comparing 295 K and 150 K datasets allows researchers to screen for proton disorder-order phase transitions[3].

Step 3: Phasing, Refinement, and Disorder Modeling
  • Action: Integrate diffraction data and solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F2 . Apply fractional occupancies to acidic protons if necessary.

  • Causality: Pyrazole-carboxylic acids frequently crystallize with molecules located on symmetry elements (e.g., a two-fold axis). This mathematically forces the electron density of the acidic protons to be averaged across multiple sites, implying proton disorder[3]. The crystallographer must apply fractional occupancies (e.g., 0.5 for the NH and OH protons) to accurately model this disorder and prevent artificially inflated thermal parameters.

Experimental Data & Case Studies

Case Study 1: Resolving Proton Disorder in Pyrazole-4-Carboxylic Acid

A landmark structural study of solid pyrazole-4-carboxylic acid demonstrated the limitations of using SCXRD in isolation[3]. SCXRD at both 295 K and 150 K revealed that the molecules form quasi-linear ribbons linked by cyclic hydrogen bonds. However, because the molecules were located on a two-fold axis, SCXRD could not determine whether the observed proton disorder was static (randomly frozen in the lattice) or dynamic (rapidly interconverting)[3].

Orthogonal validation using high-resolution solid-state 15N CMAS NMR was required. The NMR data proved the disorder was dynamic, driven by very fast degenerate double proton transfers.

Table 2: Orthogonal Validation of Pyrazole-4-Carboxylic Acid[3]
ParameterSCXRD Observation (295 K & 150 K)ssNMR Observation (Temperature Dependent)
Supramolecular Motif Quasi-linear ribbonsQuasi-linear ribbons (supported by ab initio)
Hydrogen Bond Types Cyclic (O-H···N and O···H-N)Cyclic (O-H···N and O···H-N)
Phase Transition No transition observed Proton disorder-order transition observed at low temp
Disorder State Ambiguous (Averaged electron density)Dynamic (Degenerate double proton transfers)
Case Study 2: Fragment-Based Drug Design (FBDD)

In applied drug development, SCXRD of pyrazole carboxylic acids is indispensable for mapping target interactions. During the fragment-guided discovery of KEAP1 inhibitors, SCXRD was used to confirm the exact binding pose of a novel pyrazole carboxylic acid hit within the KEAP1 Kelch domain[2]. The high-resolution diffraction data explicitly validated the pharmacophore model, proving that the carboxylate group forms a critical electrostatic interaction with the Arg 483 sidechain and a direct hydrogen bond with Ser 508[2].

Conclusion

For the structural confirmation of pyrazole carboxylic acids, Solution NMR and Mass Spectrometry are insufficient due to their inability to capture 3D supramolecular networks and solid-state tautomerism. Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for mapping absolute configurations and hydrogen-bond geometries (e.g., binding interactions with target proteins like KEAP1 or Carbonic Anhydrase). However, because SCXRD averages electron density over time and space, it must be paired with Solid-State NMR to accurately resolve the dynamic proton transfers inherent to these complex heterocycles.

References

  • Source: fu-berlin.
  • Title: Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors Source: PMC URL
  • Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2)
  • Title: Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II)

Sources

Safety & Regulatory Compliance

Safety

4-bromo-5-methyl-1-phenyl-1h-pyrazole-3-carboxylic acid proper disposal procedures

Proper disposal of complex halogenated research chemicals is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex halogenated research chemicals is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 73227-92-6) is a highly functionalized pyrazole derivative frequently utilized as a building block in drug discovery and agricultural chemistry.

Because this molecule contains a halogen (bromine), an aromatic nitrogenous ring (pyrazole), and a weakly acidic functional group (carboxylic acid), it cannot be treated as standard organic waste. Its structural complexity dictates a strict segregation and disposal pathway to prevent the release of corrosive hydrobromic acid (HBr) and nitrogen oxides (NOx) into the environment.

This guide provides a comprehensive, causality-driven operational plan for the safe handling, spill recovery, and permanent disposal of this compound.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is vital to understand why the chemical behaves the way it does. The structural components of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid dictate its classification under US EPA guidelines (40 CFR 261.3)[1].

Table 1: Chemical Properties & Disposal Implications

PropertyValue / CharacteristicOperational Disposal Implication
Chemical Name 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acidMust be explicitly listed on all hazardous waste manifests; do not use abbreviations.
Halogen Content Contains Bromine (Br)Critical: Must be segregated into "Halogenated Waste." Thermal destruction requires flue gas scrubbers to neutralize HBr gas.
Nitrogen Content Pyrazole Ring ( N2​ )Incineration will yield NOx; requires catalytic reduction or alkaline scrubbing[2].
Functional Group Carboxylic Acid (-COOH)Mildly acidic. Incompatible with strong oxidizing agents and strong bases.
Physical State Solid (Powder/Crystalline)High risk of aerosolization during spills. Spill response must prioritize dust suppression[3].

Standard Operating Procedure (SOP): Laboratory Disposal

To maintain a self-validating safety system, every step of the disposal process must include a verification check. Do not discharge this chemical into sewer systems or dispose of it in standard municipal trash[3].

Step 1: Segregation (The Causality of Halogenated Waste)
  • Action: Place the chemical and any contaminated consumables (e.g., weigh boats, pipette tips) strictly into a container designated for Halogenated Solid Waste .

  • The Causality: Mixing halogenated waste (like this brominated pyrazole) with non-halogenated waste dilutes the stream and lowers the BTU (heating value). If halogenated compounds are processed in standard, non-scrubbed incinerators, incomplete combustion occurs, leading to the formation of highly toxic brominated dioxins and furans. Segregation ensures the waste is routed to specialized rotary kilns[4].

Step 2: Primary Containment
  • Action: Use a high-density polyethylene (HDPE) or glass wide-mouth jar with a secure, screw-top lid.

  • Verification: Inspect the container for cracks or residue before use. Ensure the lid forms an airtight seal to prevent moisture ingress, which could degrade the compound over time.

Step 3: EPA-Compliant Labeling
  • Action: Affix a hazardous waste label immediately upon the first addition of waste.

  • Required Text: "Hazardous Waste: Halogenated Organic Solid (Contains 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid)."

  • Verification: Cross-reference the label with your institution's Environmental Health and Safety (EHS) inventory system to ensure the CAS number (73227-92-6) is logged.

Step 4: Temporary Storage & Dispatch
  • Action: Store the sealed container in a designated secondary containment tray within a cool, dry, well-ventilated flammable/corrosive storage cabinet (<25°C)[5].

  • Action: Once the container is 80% full, initiate a transfer request to your EHS department for transport to a licensed chemical destruction plant[3].

Industrial Destruction Mechanism: Controlled Incineration

Once the waste leaves your laboratory, it is subjected to specialized industrial destruction. The EPA recommends high-temperature incineration for halogenated organic wastes[4].

When 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is subjected to temperatures exceeding 850°C in a rotary kiln, the molecule is cleaved. The carbon and hydrogen oxidize into CO2​ and H2​O . However, the bromine and nitrogen atoms form corrosive HBr and NOx​ gases. To prevent environmental contamination, the incinerator's exhaust is passed through a caustic scrubber (typically a continuous spray of sodium hydroxide, NaOH), which neutralizes the acids into harmless salts (e.g., NaBr) before the exhaust is released.

ChemicalDisposal Gen Waste Generation (Brominated Pyrazole Acid) Seg Segregation: Halogenated Waste Stream Gen->Seg Collect & Classify Store Temporary Storage (HDPE, <25°C, Ventilated) Seg->Store Label & Seal Trans Licensed Transport (EPA/DOT Manifested) Store->Trans EHS Dispatch Inc Rotary Kiln Incineration (>850°C Thermal Destruction) Trans->Inc Transfer to Plant Scrub Caustic Flue Gas Scrubbing (Neutralizes HBr & NOx) Inc->Scrub Exhaust Gases Ash Ash & Salt Disposal (Secure Landfill) Inc->Ash Solid Residue

Workflow for the segregation, transport, and thermal destruction of halogenated pyrazole waste.

Spill Response & Decontamination Workflow

Accidental release of solid powders poses a severe inhalation and contact hazard. In the event of a spill involving 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, execute the following self-validating protocol:

  • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory's local exhaust ventilation (fume hoods) is running to capture any aerosolized particulates[3].

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, splash-proof safety goggles, a fully buttoned lab coat, and a NIOSH-approved N95 or P100 particulate respirator[1].

  • Dust Suppression (Critical Step): Do not dry sweep the powder, as this will aerosolize the active pharmaceutical ingredient (API). Instead, gently mist the spill with a compatible, non-reactive solvent (such as a small volume of water or ethanol) to dampen the powder[3].

  • Mechanical Collection: Use non-sparking tools (e.g., a plastic scoop or dedicated spill-kit dustpan) to collect the dampened material[3]. Transfer the slurry into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination: Wash the spill area thoroughly with a laboratory-grade detergent and water. Absorb the rinsate with spill pads.

  • Final Validation: Treat all used spill pads, PPE (if heavily contaminated), and collection tools as Halogenated Solid Waste and dispose of them following the SOP in Section 2.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA)[Link]

Sources

Handling

Personal protective equipment for handling 4-bromo-5-methyl-1-phenyl-1h-pyrazole-3-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a rigid checklist, but as a mechanistic interaction between a compound’s physical properties and our protective barrier system...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a rigid checklist, but as a mechanistic interaction between a compound’s physical properties and our protective barrier systems. When handling complex halogenated heterocycles like 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 73227-92-6) [1][2], standard safety protocols must be elevated.

This guide provides a self-validating, field-proven operational framework for researchers and drug development professionals. By understanding the causality behind each safety measure, you ensure both scientific integrity and absolute operational safety.

Mechanistic Hazard Assessment

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule’s structural hazards:

  • The Bromine Atom (C4 Position): Halogenation significantly increases the molecule's lipophilicity. If this powder is dissolved in a carrier solvent (e.g., DMSO or DMF), the solvent can rapidly transport the brominated compound through standard nitrile gloves and into the dermal layer.

  • The Carboxylic Acid (C3 Position): This moiety confers mild acidity. Airborne particulates that settle on the cornea, mucous membranes, or sweaty skin will cause localized pH drops, leading to chemical irritation and micro-abrasions.

  • Physical State: As a dry crystalline powder, it is highly susceptible to static cling, creating a high risk of aerosolization during weighing and transfer.

The Self-Validating PPE System

OSHA’s Personal Protective Equipment standard (29 CFR 1910 Subpart I) requires that PPE selection be directly tied to a rigorous hazard assessment[3][4]. We employ a "defense-in-depth" strategy, where each protective layer compensates for the potential failure of another.

Table 1: PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationMechanistic Justification
Eye/Face ANSI Z87.1+ Chemical Splash GogglesProtects the cornea from mechanical abrasion and localized acidic burns caused by airborne powder[5][6].
Hand (Solid) Double-layer Nitrile (min 5 mil)Nitrile provides an excellent mechanical barrier against solid lipophilic powders. Double-gloving mitigates invisible micro-tears[6].
Hand (Solution) Laminate (e.g., Silver Shield) under NitrileIf handling the compound in DMSO/DMF, the solvent acts as a dermal carrier. Laminate prevents solvent breakthrough[6].
Body Flame-Resistant (FR) Lab Coat, closed shoesPrevents dermal accumulation of dust. FR material protects against secondary flammability if organic solvents are present[5].
Respiratory Chemical Fume Hood (80-100 fpm)The primary engineering control. Prevents inhalation of aerosolized brominated particulates without needing a respirator[6].

Operational Workflow: Step-by-Step Handling Protocol

The following protocol is designed to minimize static aerosolization and prevent cross-contamination.

Step 1: Pre-Operation Environmental Check

  • Verify that the chemical fume hood is operating with a face velocity between 80 and 100 feet per minute (fpm).

  • Clear the workspace of incompatible chemicals, particularly strong oxidizers and inorganic acids, which can react dangerously with organic compounds.

Step 2: PPE Donning Sequence

  • Inspect all PPE for defects. Don the FR lab coat, followed by ANSI Z87.1+ goggles.

  • Apply the inner layer of gloves, ensuring they cover the lab coat cuffs, followed by the outer nitrile layer.

Step 3: Static-Mitigated Weighing

  • Use an anti-static zero-stat gun on the weighing enclosure to neutralize ambient static charges.

  • Utilize grounded, anti-static spatulas. Weigh the 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid directly into a pre-tared, sealable static-dissipative weigh boat.

  • Critical Rule: Never transport open containers of the powder across the laboratory. Seal the vessel before removing it from the balance area.

Step 4: Decontamination and Doffing

  • Wipe down the balance and surrounding hood area with a compatible solvent (e.g., isopropanol) to solubilize residual powder, followed by a secondary wipe with an aqueous detergent to neutralize any remaining acid.

  • Doff the outer gloves inside the fume hood. Wash hands immediately with soap and water after removing the inner gloves[4].

OperationalWorkflow Step1 1. Hazard Assessment Verify Fume Hood Airflow Step2 2. PPE Donning Double Nitrile, Goggles, Lab Coat Step1->Step2 Step3 3. Material Handling Anti-static Weighing of Powder Step2->Step3 Step4 4. Decontamination Isopropanol Wipe of Surfaces Step3->Step4 Step5 5. Waste Segregation Route to Halogenated Stream Step4->Step5

Figure 1: Step-by-step operational workflow for handling halogenated pyrazole powders.

Environmental Logistics: Spill & Disposal Plan

Because of the bromine atom on the pyrazole ring, this compound is classified as a halogenated organic compound (HOC) . Under EPA regulations (40 CFR Part 268), halogenated wastes are subject to strict land disposal restrictions and specialized treatment protocols[7][8].

Spill Response: If a powder spill occurs, do not sweep it dry, as this will aerosolize the acid. Cover the spill with damp absorbent pads (moistened with water or isopropanol), carefully scoop the material into a chemically compatible high-density polyethylene (HDPE) container, and label it as hazardous halogenated waste.

Disposal Logistics:

  • Strict Segregation: Never mix halogenated waste (like this brominated pyrazole) with non-halogenated solvent waste. Mixing streams complicates the chemical matrix, violates EPA segregation guidelines, and exponentially increases institutional disposal costs.

  • Ultimate Destruction: Halogenated organic acids must be routed to specialized facilities for high-temperature rotary kiln incineration equipped with caustic scrubbing[9]. This extreme thermal treatment ensures the complete cleavage of the carbon-bromine bond and neutralizes the resulting corrosive hydrobromic acid (HBr) gas before environmental release[9].

WasteDisposal Start Waste Generated: 4-bromo-5-methyl-1-phenyl... (Halogenated Acid) Decision Mixed with non-halogenated solvents? Start->Decision Segregate Segregate Immediately Do Not Mix Streams Decision->Segregate Yes Halogenated Halogenated Waste Container (EPA 40 CFR 268) Decision->Halogenated No Segregate->Halogenated Incineration High-Temp Rotary Kiln Incineration Halogenated->Incineration

Figure 2: EPA-compliant disposal logic for halogenated organic acid waste streams.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov. URL:[Link]

  • NC State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NCSU.edu. URL:[Link]

  • Dartmouth College Environmental Health and Safety. "Personal Protective Equipment for Laboratories." Dartmouth.edu. URL:[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. URL:[Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. URL:[Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov. URL:[Link]

  • University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Louisville.edu. URL:[Link]

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